5-anilinopyrimidine-2,4(1H,3H)-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 212413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-anilino-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-9-8(6-11-10(15)13-9)12-7-4-2-1-3-5-7/h1-6,12H,(H2,11,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUKCLIEQQTBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CNC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80309629 | |
| Record name | 5-Phenylamino-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80309629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4870-31-9 | |
| Record name | NSC212413 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212413 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Phenylamino-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80309629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 5-Anilinopyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-anilinopyrimidine-2,4(1H,3H)-dione, also known as 5-anilinouracil. It details a common synthetic route, outlines its key physicochemical properties, and explores its biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the areas of antibacterial and anti-inflammatory agents.
Synthesis
The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a halogenated uracil derivative with aniline. A widely cited method involves the reaction of 5-bromouracil with aniline.
Synthetic Scheme
Caption: Synthetic pathway for this compound.
Experimental Protocol
The following protocol is a generalized procedure based on established methods for the synthesis of 5-arylaminouracils.
Materials:
-
5-Bromouracil
-
Aniline (3-fold molar excess)
-
Ethylene glycol (solvent)
-
Ethanol
-
Hydrochloric acid (for purification, optional)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 5-bromouracil and a 3-fold molar excess of aniline.
-
Add a sufficient volume of ethylene glycol to dissolve the reactants upon heating.
-
Heat the reaction mixture to reflux and maintain for a period of 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, the product can be precipitated by the addition of water.
-
Wash the crude product with ethanol to remove excess aniline and other impurities.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by acid-base extraction. For the latter, the product can be dissolved in a basic aqueous solution and then re-precipitated by the addition of hydrochloric acid.
-
Dry the purified product under vacuum.
Characterization: The final product should be characterized by standard analytical techniques, including:
-
Melting Point (MP): To determine the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Physicochemical Properties
A summary of the known quantitative properties of this compound is presented in the table below.
| Property | Value | Reference |
| Melting Point | 317-319 °C | [1] |
| Density (Predicted) | 1.375 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 8.58 ± 0.10 | [1] |
| Molecular Weight | 203.20 g/mol | [2] |
Biological Properties and Signaling Pathways
This compound and its derivatives have been reported to exhibit a range of biological activities, primarily as antibacterial and anti-inflammatory agents.
Antibacterial Activity: Inhibition of DNA Polymerase IIIC
A significant mechanism of action for the antibacterial effects of anilinouracil derivatives is the inhibition of bacterial DNA polymerase IIIC (Pol IIIC), an essential enzyme for DNA replication in many Gram-positive bacteria.[3]
Caption: Inhibition of bacterial DNA replication by 5-anilinouracil derivatives.
Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway
Certain anilinopyrimidine derivatives have been identified as inhibitors of IκB kinase β (IKKβ), a key enzyme in the nuclear factor-kappa B (NF-κB) signaling pathway.[2] This pathway is central to the inflammatory response.
Caption: Anilinopyrimidine inhibition of the NF-κB signaling pathway.
Antifungal Activity: Potential Inhibition of Methionine Biosynthesis
Some anilinopyrimidine fungicides are thought to exert their effects by inhibiting the biosynthesis of methionine, an essential amino acid. One of the proposed targets in this pathway is cystathionine β-lyase.
Caption: Proposed inhibition of methionine biosynthesis by anilinopyrimidines.
Conclusion
This compound is a readily synthesizable compound with a scaffold that is of significant interest in medicinal chemistry. Its derivatives have demonstrated potent biological activities, including antibacterial effects through the inhibition of DNA polymerase IIIC and anti-inflammatory properties via modulation of the NF-κB signaling pathway. Further investigation and derivatization of this core structure hold promise for the development of novel therapeutic agents. This guide provides a foundational understanding for researchers to build upon in their exploration of this versatile chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of DNA Polymerase III as Novel Antimicrobial Agents against Gram-Positive Eubacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Anilinouracil-based inhibitors of Bacillus subtilis DNA polymerase III: antipolymerase and antimicrobial structure-activity relationships based on substitution at uracil N3 - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 5-anilinopyrimidine-2,4(1H,3H)-dione Derivatives and Analogues
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] Among its many variations, the this compound core, which incorporates an aniline group into the uracil structure, has emerged as a significant pharmacophore.[1] These derivatives have been extensively investigated as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[2] This technical guide provides a comprehensive overview of the synthesis, biological activities, structure-activity relationships (SAR), and experimental protocols related to this compound derivatives and their analogues.
Synthetic Methodologies
The synthesis of this compound derivatives typically involves multi-step reactions, often culminating in the formation of the core heterocyclic structure through cyclization. While specific pathways can vary, a general approach involves the condensation of substituted anilines with pyrimidine precursors.
A common synthetic strategy is the reaction of 5,6-diaminouracil derivatives with α-bromoacetophenones. This reaction, often carried out by fusing the reactants in the presence of a catalyst like DMF, leads to the formation of aminopyrimidine-2,4-diones.[3] Modifications to the aniline ring and the pyrimidine core are introduced either by using appropriately substituted starting materials or through subsequent functionalization of the formed scaffold.
Below is a generalized workflow for the synthesis of these derivatives.
Caption: Generalized synthetic workflow for aminopyrimidine-2,4-dione derivatives.
Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, with a significant focus on their role as kinase inhibitors in oncology.
Kinase Inhibition
The anilinopyrimidine core is a well-established pharmacophore for targeting the ATP-binding pocket of various protein kinases.[4] By modifying the substituents on the aniline and pyrimidine rings, researchers have developed potent and selective inhibitors for several key oncogenic kinases.
-
Epidermal Growth Factor Receptor (EGFR): Many anilinopyrimidine derivatives have been developed as EGFR tyrosine kinase inhibitors (TKIs). The anilino moiety typically interacts with the hydrophobic regions of the ATP-binding site. Structure-activity relationship studies have shown that small, lipophilic meta-substituents on the 4-aniline group are often preferred for potent EGFR inhibition.[4]
-
Anaplastic Lymphoma Kinase (ALK): Novel 2,4-dianilino-5-fluoropyrimidine derivatives have been synthesized and shown to possess significant ALK inhibitory activities. Some of these compounds exhibit potent activity against both wild-type and crizotinib-resistant ALK mutants.[5]
-
Dual-Target Inhibition (BRD4/PLK1): Certain novel aminopyrimidine-2,4-diones have been identified as dual-target inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1).[3] This dual inhibition can lead to synergistic antitumor effects, representing a promising strategy to overcome drug resistance.[3]
The general mechanism of action for these kinase inhibitors involves competitive binding at the ATP pocket, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Caption: Mechanism of action for 5-anilinopyrimidine kinase inhibitors.
Other Biological Activities
Beyond kinase inhibition, related pyrimidine-2,4-dione analogues have shown other important biological effects:
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Nitric Oxide (NO) and iNOS Inhibition: 5-nitropyrimidine-2,4-dione analogues have been evaluated for their ability to inhibit nitric oxide production and inducible nitric oxide synthase (iNOS) activity.[6] Certain compounds demonstrated significant inhibitory potency with low cytotoxicity, suggesting potential as anti-inflammatory agents.[6]
-
Antitumor Activity via ROS Production: A series of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives have been shown to exhibit antitumor activity by elevating the production of reactive oxygen species (ROS) in cancer cells, which in turn induces apoptosis.[7]
Quantitative Data Summary
The following tables summarize the reported biological activities of selected this compound derivatives and analogues.
Table 1: Cytotoxicity of Dual BRD4/PLK1 Inhibitors [3]
| Compound | Cell Line | IC₅₀ (µM) |
| 4 | MCF-7 | 0.04 ± 0.01 |
| A549 | 0.06 ± 0.01 | |
| Caco-2 | 0.05 ± 0.01 | |
| 6a | MCF-7 | 0.03 ± 0.01 |
| A549 | 0.04 ± 0.01 | |
| Caco-2 | 0.03 ± 0.01 | |
| 6b | MCF-7 | 0.02 ± 0.01 |
| A549 | 0.03 ± 0.01 | |
| Caco-2 | 0.02 ± 0.01 | |
| Methotrexate | MCF-7 | 0.09 ± 0.01 |
| (Reference) | A549 | 0.11 ± 0.01 |
| Caco-2 | 0.10 ± 0.01 |
Table 2: PARP-1 Inhibition by Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives [8]
| Compound | PARP-1 IC₅₀ (nM) | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| S2 | 4.06 ± 0.18 | 2.65 ± 0.05 | >10 |
| S7 | 3.61 ± 0.15 | 1.28 ± 1.12 | >10 |
| S8 | 5.35 ± 0.21 | 0.66 ± 0.05 | 2.76 ± 0.06 |
| Olaparib | 5.77 | - | - |
| (Reference) |
Table 3: Nitric Oxide and iNOS Inhibition [6]
| Compound | NO Production IC₅₀ (µM) | iNOS Activity IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) |
| 36 | 8.6 | 6.2 | > 80.0 |
Experimental Protocols
This section details generalized methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reagents and Materials:
-
Recombinant human kinase enzyme (e.g., PLK1, EGFR).
-
Kinase-specific substrate peptide.
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ATP (Adenosine triphosphate).
-
Test compounds dissolved in DMSO.
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Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
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Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96- or 384-well plate, add the kinase enzyme, the substrate peptide, and the test compound dilutions.
-
Initiate the kinase reaction by adding a specific concentration of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate remaining.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on the viability and proliferation of cancer cells.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MCF-7, A549).[3]
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO, acidified isopropanol).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Methotrexate).[3]
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.
-
Caption: Workflow for a typical cell-based cytotoxicity (MTT) assay.
Conclusion and Future Perspectives
The this compound scaffold and its analogues are exceptionally versatile frameworks in modern drug discovery. Their proven success as kinase inhibitors has cemented their importance in oncology, with derivatives targeting key drivers of cancer progression like EGFR and ALK. Furthermore, the development of dual-target inhibitors and compounds with novel mechanisms, such as ROS induction or iNOS inhibition, highlights the broad therapeutic potential of this chemical class.
Future research will likely focus on several key areas:
-
Improving Selectivity: Enhancing the selectivity of kinase inhibitors to minimize off-target effects and associated toxicities.
-
Overcoming Drug Resistance: Designing next-generation derivatives that are active against known resistance mutations in targets like EGFR and ALK.
-
Exploring New Targets: Investigating the activity of this scaffold against other enzyme families and biological targets to broaden its therapeutic applications beyond oncology and inflammation.
-
Pharmacokinetic Optimization: Modifying the core structure to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability.
The continued exploration of the vast chemical space around the this compound core promises to yield novel and effective therapeutic agents for a range of human diseases.
References
- 1. This compound | 4870-31-9 | Benchchem [benchchem.com]
- 2. Tyrosine kinase inhibitors. 16. 6,5,6-tricyclic benzothieno[3, 2-d]pyrimidines and pyrimido[5,4-b-] and -[4,5-b]ĭndoles as potent inhibitors of the epidermal growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Biological Activity of 5-Anilinopyrimidine-2,4(1H,3H)-dione and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrimidine scaffold, particularly the uracil moiety, is a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of biological activities. While specific quantitative data for the parent compound, 5-anilinopyrimidine-2,4(1H,3H)-dione (also known as 5-anilinouracil), is not extensively available in publicly accessible literature, numerous studies on its substituted derivatives have revealed significant potential in anticancer and antiviral applications. This guide consolidates the available biological data on close analogs of this compound, provides detailed experimental protocols for assessing their activity, and illustrates relevant signaling pathways and experimental workflows.
Anticancer Activity of 5-Anilinouracil Derivatives
Derivatives of 5-anilinouracil have been investigated for their cytotoxic effects against various cancer cell lines. The substitution pattern on the aniline ring and the uracil core plays a crucial role in modulating their potency.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 5-anilinouracil derivatives against different human cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 1-(3-phenoxybenzyl)-5-(phenylamino)uracil | CEM-SS | 2.3 | |
| 1-(2-methylbenzyl)-5-(phenylamino)uracil | CEM-SS | 12 | [1] |
| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | P388 leukemia | Active in vivo (%T/C = 124) | [2] |
| Imamine-1,3,5-triazine derivative 4f | MDA-MB-231 | 6.25 | [3] |
| Imamine-1,3,5-triazine derivative 4k | MDA-MB-231 | 8.18 | [3] |
| 9-Acridinyl amino acid derivative 8 | A549 | ~6 | |
| 9-Acridinyl amino acid derivative 9 | A549 | ~6 | [4] |
Note: The data presented is for derivatives and related structures, not the parent this compound.
Antiviral Activity of 5-Anilinouracil Derivatives
The 5-anilinouracil scaffold has also been explored for its potential as an antiviral agent. Certain derivatives have shown inhibitory activity against various viruses, including Human Immunodeficiency Virus (HIV).
Quantitative Data on Antiviral Activity
The following table summarizes the in vitro antiviral activity (EC50 or IC50 values) of selected 5-anilinouracil derivatives.
| Compound/Derivative | Virus | Cell Line | EC50/IC50 (µM) | Reference |
| 1-(3,5-Dimethylbenzyl)-5-(phenylamino)uracil | HIV | CEM-SS | 11.9 (50% protective effect) | [1] |
| 1-(3,5-Dimethylbenzyl)-5-(benzylamino)uracil | HIV | CEM-SS | 9.5 (50% protective effect) | [1] |
| Aminopyrimidine Derivative | ZIKV, YFV, DENV-2, DENV-3 | - | 4.21 - 37.51 | [5][6] |
Note: The data presented is for derivatives and related structures, not the parent this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound and its analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).
Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity testing.
Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.
In Vitro Antiviral Assay (CPE Reduction Assay)
This assay measures the ability of a compound to protect cells from the cytopathic effect (CPE) induced by a virus.
Protocol:
-
Cell Seeding: Seed host cells (e.g., Vero, HEL) in 96-well plates and incubate until a confluent monolayer is formed.
-
Compound and Virus Addition: Aspirate the growth medium and add serial dilutions of the test compound. Subsequently, infect the cells with a specific multiplicity of infection (MOI) of the virus.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator and monitor daily for the appearance of viral CPE.
-
CPE Evaluation: After the incubation period (typically 3-7 days), stain the cells with a vital stain (e.g., crystal violet).
-
Data Analysis: The concentration of the compound that reduces the viral CPE by 50% (EC50) is determined by visual scoring or by measuring the absorbance of the stained cells.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the expression and phosphorylation status of proteins within specific signaling pathways, such as the MAPK and NF-κB pathways.
Workflow for Western Blotting
Caption: General workflow for Western blot analysis.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compound for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for the target protein (e.g., phospho-p65, total ERK) overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Signaling Pathways
Based on the biological activities of related pyrimidine derivatives, the following signaling pathways are of interest for investigation in relation to this compound.
Hypothetical Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival and is often dysregulated in cancer. Some pyrimidine derivatives have been shown to modulate this pathway.
Caption: Hypothetical inhibition of the canonical NF-κB pathway.
Hypothetical Modulation of the MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is crucial for cell proliferation, and its inhibition is a common strategy in cancer therapy.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion and Future Directions
The available literature strongly suggests that the this compound scaffold is a promising starting point for the development of novel anticancer and antiviral agents. While comprehensive data on the parent compound is lacking, the diverse biological activities observed in its derivatives warrant further investigation. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs to establish clear structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action, including their effects on key signaling pathways such as MAPK and NF-κB, will be critical for advancing these compounds into preclinical and clinical development. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for such research endeavors.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Aminopyrimidine Derivatives as Multiflavivirus Antiviral Compounds Identified from a Consensus Virtual Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Multifaceted Mechanisms of Action of 5-Anilinopyrimidine-2,4(1H,3H)-dione Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-anilinopyrimidine-2,4(1H,3H)-dione scaffold serves as a versatile backbone for the development of a diverse range of therapeutic and biological agents. While the core structure itself is not the primary pharmacophore, its derivatives have been shown to exhibit a variety of mechanisms of action by targeting different biological pathways. This guide provides an in-depth analysis of the key mechanisms of action identified for various classes of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Dual-Target Inhibition of BRD4 and PLK1 by Aminopyrimidine-2,4-dione Derivatives
A significant area of research has focused on the development of aminopyrimidine-2,4-dione derivatives as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), two critical targets in oncology. These compounds have demonstrated potent cytotoxic effects against various cancer cell lines.
Mechanism of Action
Derivatives of this compound have been synthesized to act as dual inhibitors of BRD4 and PLK1. BRD4 is an epigenetic reader that plays a crucial role in the transcription of oncogenes, while PLK1 is a key regulator of mitosis. The simultaneous inhibition of both targets offers a synergistic approach to cancer therapy by disrupting both gene expression and cell division. The pyrimidine-dione core of these inhibitors typically interacts with key amino acid residues in the binding pockets of both enzymes, such as Tyr97 and Pro82 in BRD4.[1]
Data Presentation
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| Compound 4 | BRD4 | 0.029 | - | [1] |
| PLK1 | 0.042 | - | [1] | |
| Compound 7 | BRD4 | 0.094 | - | [1] |
| PLK1 | 0.02 | - | [1] | |
| Volasertib | BRD4 | 0.017 | - | [1] |
| PLK1 | 0.025 | - | [1] |
Experimental Protocols
BRD4 and PLK1 Inhibition Assay:
-
Enzyme and Substrate Preparation: Recombinant human BRD4 and PLK1 enzymes and their respective substrates are prepared in assay buffer.
-
Compound Preparation: The test compounds are serially diluted in DMSO.
-
Assay Reaction: The enzymes, substrates, and compounds are incubated together in a 384-well plate. The reaction is initiated by the addition of ATP.
-
Detection: The enzyme activity is measured using a luminescence-based assay that quantifies the amount of ADP produced.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Signaling Pathway Diagram
Caption: Dual inhibition of BRD4 and PLK1 by aminopyrimidine-2,4-dione derivatives.
Inhibition of d-Dopachrome Tautomerase (MIF2) by Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been identified as potent inhibitors of d-dopachrome tautomerase (MIF2), a homolog of macrophage migration inhibitory factor (MIF), which is implicated in cancer development.
Mechanism of Action
These derivatives act by inhibiting the tautomerase activity of MIF2. This inhibition leads to the deactivation of the mitogen-activated protein kinase (MAPK) signaling pathway, which in turn induces cell cycle arrest at the G0/G1 phase and suppresses the proliferation of non-small cell lung cancer (NSCLC) cells.[2]
Data Presentation
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| 5d | MIF2 Tautomerase | 1.0 | - | [2] |
| 5d | A549 cell proliferation | 3.0 | A549 | [2] |
| 5d | H1650 cell proliferation | 5.3 | H1650 | [2] |
| 5d | H1299 cell proliferation | 7.6 | H1299 | [2] |
| 5d | HCC827 cell proliferation | 5.2 | HCC827 | [2] |
Experimental Protocols
MIF2 Tautomerase Activity Assay:
-
Reagent Preparation: Recombinant human MIF2 is prepared. The substrate, d-dopachrome, is freshly prepared by the oxidation of L-DOPA.
-
Compound Preparation: Test compounds are dissolved in DMSO and serially diluted.
-
Assay Procedure: The reaction is initiated by adding MIF2 to a solution containing the substrate and the test compound.
-
Measurement: The tautomerase activity is monitored by measuring the decrease in absorbance at 475 nm over time using a spectrophotometer.
-
Data Analysis: The initial reaction rates are calculated, and the IC50 values are determined from the dose-response curves.
Signaling Pathway Diagram
Caption: Inhibition of MIF2 by a thieno[2,3-d]pyrimidine-2,4-dione derivative.
Induction of Apoptosis via ROS Production by 1,3-Diphenylpyrimidine-2,4(1H,3H)-dione Derivatives
Certain 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives have been synthesized as antitumor agents that function by elevating intracellular reactive oxygen species (ROS) levels, leading to apoptosis.
Mechanism of Action
These compounds induce a significant increase in intracellular ROS levels in cancer cells. The elevated ROS leads to oxidative stress, which in turn activates the intrinsic apoptotic pathway, characterized by the cleavage of caspase-9 and subsequent programmed cell death.[3] This mechanism also contributes to the inhibition of tumor cell migration and proliferation.[3]
Data Presentation
| Compound | Concentration (µM) | Effect | Cell Line | Reference |
| XS23 | 5 | 18% early apoptosis | A375 | [3] |
| XS23 | 5 | 4.68% late apoptosis | A375 | [3] |
| XS23 | - | 175-fold increase in ROS | A375 | [3] |
Experimental Protocols
Intracellular ROS Measurement:
-
Cell Culture: A375 cells are cultured in appropriate media.
-
Compound Treatment: Cells are treated with the test compound (e.g., XS23) for a specified time.
-
Staining: The cells are then incubated with a fluorescent probe for ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Flow Cytometry: The fluorescence intensity of the cells is measured using a flow cytometer.
-
Data Analysis: The increase in ROS levels is quantified by comparing the fluorescence of treated cells to that of untreated controls.
Logical Relationship Diagram
Caption: Induction of apoptosis via ROS production by a 1,3-diphenylpyrimidine-2,4-dione derivative.
Inhibition of Protoporphyrinogen IX Oxidase (PPO) by Thieno[2,3-d]pyrimidine-2,4-dione Derivatives
In the field of agricultural science, thieno[2,3-d]pyrimidine-2,4-dione derivatives have been developed as potent herbicides that target the enzyme protoporphyrinogen IX oxidase (PPO).
Mechanism of Action
These compounds act as inhibitors of PPO, a key enzyme in the chlorophyll and heme biosynthesis pathways in plants. The thieno[2,3-d]pyrimidine-2,4-dione moiety of these inhibitors forms favorable π-π stacking interactions with key residues, such as Phe392, in the active site of the enzyme, leading to potent inhibition.[4]
Data Presentation
| Compound | Target | Ki (nM) | Organism | Reference |
| 6g | NtPPO | 2.5 | Nicotiana tabacum | [4] |
| Compound 1 | NtPPO | 7.4 | Nicotiana tabacum | [4] |
| Trifludimoxazin | NtPPO | 31 | Nicotiana tabacum | [4] |
| Flumioxazin | NtPPO | 46 | Nicotiana tabacum | [4] |
Experimental Protocols
PPO Inhibition Assay:
-
Enzyme Extraction: PPO is extracted and purified from a plant source, such as Nicotiana tabacum.
-
Compound Preparation: The test compounds are dissolved in an appropriate solvent and serially diluted.
-
Assay Reaction: The purified PPO enzyme is incubated with the substrate, protoporphyrinogen IX, in the presence of the test compound.
-
Detection: The enzymatic activity is determined by measuring the formation of the product, protoporphyrin IX, which can be monitored spectrophotometrically.
-
Data Analysis: The inhibitor constant (Ki) is determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations.
Experimental Workflow Diagram
Caption: Experimental workflow for determining PPO inhibition by thieno[2,3-d]pyrimidine-2,4-dione derivatives.
References
- 1. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of a Potent Thieno[2,3- d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Anilinopyrimidine-2,4(1H,3H)-dione: A Core Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 5-anilinopyrimidine-2,4(1H,3H)-dione, also known as 5-anilinouracil, is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. Its structural motif, featuring a pyrimidine-2,4-dione core substituted with an aniline group at the 5-position, serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the research applications, synthesis, and biological activities of this compound and its derivatives.
Core Structure and Significance
The pyrimidine-2,4(1H,3H)-dione, or uracil, is a fundamental component of nucleic acids, playing a crucial role in various biological processes.[1] The addition of an anilino group at the 5-position introduces a key pharmacophore that can be strategically modified to modulate the compound's interaction with biological targets.[1] This anilinopyrimidine core is a recognized feature in a range of bioactive compounds, from agricultural fungicides to potential human therapeutics.[1]
Key Research Applications
Research into this compound and its analogs has revealed a broad spectrum of biological activities, positioning this scaffold as a promising starting point for drug discovery in several therapeutic areas.
Anticancer Activity
Numerous derivatives of the pyrimidine-2,4(1H,3H)-dione core have demonstrated potent anticancer properties. These compounds often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival.
-
Enzyme Inhibition: While direct inhibitory data for the parent this compound is not extensively documented in readily available literature, structurally related compounds have shown significant activity. For instance, various pyrimidine-2,4(1H,3H)-dione derivatives have been identified as inhibitors of:
-
Poly(ADP-ribose) polymerase-1 (PARP-1): Crucial for DNA repair, its inhibition can lead to synthetic lethality in cancer cells with specific DNA repair defects.
-
Ecto-5'-nucleotidase (CD73): An enzyme often overexpressed in cancer cells that contributes to an immunosuppressive tumor microenvironment.
-
Bruton's tyrosine kinase (BTK): A key component of the B-cell receptor signaling pathway, which is implicated in B-cell malignancies.
-
MAPK-interacting kinases (Mnk1/2): These kinases are involved in the phosphorylation of eIF4E, a critical factor in tumorigenesis.[1]
-
Antimicrobial Activity
The anilinouracil scaffold has been a focus of research for developing novel antibacterial agents. A significant target for this class of compounds is the bacterial DNA polymerase IIIC (Pol IIIC), an enzyme essential for DNA replication in Gram-positive bacteria.[2]
-
Mechanism of Action: Anilinouracils act as dGTP analogs, selectively inhibiting Pol IIIC and thereby halting bacterial DNA synthesis. This targeted mechanism offers the potential for developing bactericidal agents with a low propensity for resistance development.[2]
Anti-inflammatory and Other Activities
Derivatives of the pyrimidine-2,4(1H,3H)-dione core have also been investigated for their anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production and the activity of inducible nitric oxide synthase (iNOS).
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common approach involves the modification of a pre-existing uracil scaffold.
General Synthesis of 5-Substituted Uracil Derivatives
A prevalent method for introducing a substituent at the 5-position of the uracil ring involves the reaction of 5-aminouracil with a suitable electrophile.
Workflow for the Synthesis of N-substituted 5-aminouracil derivatives:
References
- 1. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-(Substituted-anilino)pyrimidine-2,4(1H,3H)-diones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-(substituted-anilino)pyrimidine-2,4(1H,3H)-diones, also known as 5-(substituted-anilino)uracils. These compounds are of significant interest in medicinal chemistry due to their potential as antiviral and antitumor agents.[1][2] This document details a common and effective synthetic methodology, presents key quantitative data for a range of derivatives, and outlines a detailed experimental protocol.
Core Synthetic Pathway
The most prevalent method for the synthesis of 5-(substituted-anilino)pyrimidine-2,4(1H,3H)-diones involves the nucleophilic substitution of a halogen at the C5 position of a uracil ring with a substituted aniline. 5-Bromouracil is a commonly used starting material for this reaction.[3] The general reaction scheme is presented below:
Figure 1: General workflow for the synthesis of 5-(substituted-anilino)pyrimidine-2,4(1H,3H)-diones.
Quantitative Data Summary
The following tables summarize yields and key characterization data for a selection of synthesized 5-(substituted-anilino)pyrimidine-2,4(1H,3H)-diones.
Table 1: Reaction Yields and Melting Points
| Substituent on Aniline | Yield (%) | Melting Point (°C) |
| 4-Isopropyl | - | 9 μM (IC50) |
| 4-tert-Butyl | - | 2.3 μM (IC50) |
| 3,5-Dimethyl (phenoxy) | 84 | 293-295 |
Note: IC50 values from a cytotoxicity study are provided where melting points were not available in the searched literature.[1]
Table 2: 1H NMR Spectral Data (DMSO-d6, δ ppm)
| Substituent on Aniline | H-6 | NH (Uracil) | Aromatic H | Other |
| 4-Fluoro | 8.08 (d, J=6.7 Hz) | 13.23 (s, 1H), 11.92 (d, J=4.8 Hz) | - | 4.36 (s, 2H) |
| 3,5-Dimethyl (phenoxy) | 7.55 (s) | 11.34 (d), 10.79 (m) | 6.64 (s, 1H), 6.56 (s, 2H) | 2.22 (s, 6H, 2xCH3) |
Note: Data for 5-FA (a related compound) is included for comparative purposes.[4]
Table 3: 13C NMR Spectral Data (DMSO-d6, δ ppm)
| Substituent on Aniline | C2 | C4 | C5 | C6 | Aromatic C | Other |
| 4-Fluoro | 157.54 | 169.28 | 130.64 | 138.55 | - | 48.63 |
Note: Data for 5-FA is included for comparative purposes.[4]
Detailed Experimental Protocol
The following protocol is a general procedure adapted from the synthesis of 5-aminouracil derivatives.[3] Researchers should optimize conditions for specific substituted anilines.
Materials:
-
5-Bromouracil
-
Substituted aniline (2 equivalents)
-
Quinoline (1.5 equivalents)
-
Ethylene glycol
-
Water
-
Ethyl acetate
Procedure:
-
A mixture of 5-bromouracil (1 equivalent), the desired substituted aniline (2 equivalents), and quinoline (1.5 equivalents) in ethylene glycol is prepared in a round-bottom flask.[3]
-
The reaction mixture is heated to reflux for approximately 1 hour.[3] The progress of the reaction can be monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled to room temperature, leading to the solidification of the product.[3]
-
Cold water is added to the solidified mass to precipitate the crude product fully.[3]
-
The precipitate is collected by vacuum filtration and washed thoroughly with water to remove residual ethylene glycol.[3]
-
The solid is then washed with ethyl acetate to remove unreacted aniline, quinoline, and any oxidation byproducts.[3]
-
The purified product is dried, typically in a vacuum oven, to yield the final 5-(substituted-anilino)pyrimidine-2,4(1H,3H)-dione.[3]
Alternative Synthetic Approaches
While the nucleophilic substitution of 5-bromouracil is a robust method, other synthetic strategies have been explored. These include palladium-catalyzed coupling reactions, which can offer alternative pathways to these target molecules.[5]
Conclusion
This technical guide provides a foundational understanding of the synthesis of 5-(substituted-anilino)pyrimidine-2,4(1H,3H)-diones. The detailed protocol and compiled data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of this promising class of compounds. Further optimization of reaction conditions for specific substrates may be necessary to achieve optimal yields and purity.
References
- 1. Assessment of cytotoxicity of 5-arylaminouracil derivatives - Kezin - Molekulârnaâ biologiâ [rjpbr.com]
- 2. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Physicochemical Properties of 5-Anilinopyrimidine-2,4(1H,3H)-dione Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Anilinopyrimidine-2,4(1H,3H)-dione, also known as 5-anilinouracil, and its analogues represent a class of heterocyclic compounds with significant interest in medicinal chemistry. These molecules serve as versatile scaffolds for the development of novel therapeutic agents, exhibiting a range of biological activities, including antimicrobial and anticancer properties. Understanding the physicochemical properties of these analogues is paramount for optimizing their drug-like characteristics, such as absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive overview of the key physicochemical parameters of this compound analogues, details relevant experimental protocols, and explores their potential mechanisms of action through signaling pathways.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and Related Analogues
| Compound/Analogue | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | LogP (Predicted) | Aqueous Solubility |
| This compound | C₁₀H₉N₃O₂ | 203.20 | 317-319 | 8.58 ± 0.10 | - | - |
| 6-(3'-ethyl-4'-methylanilino)uracil (EMAU) | C₁₃H₁₅N₃O₂ | 245.28 | - | - | - | Low aqueous solubility |
| 6-(3'-iodo-4'-methylanilino)uracil (IMAU) | C₁₁H₁₀IN₃O₂ | 343.12 | - | - | - | Low aqueous solubility |
| HB-EMAU | C₁₇H₂₃N₃O₃ | 317.38 | - | - | - | More soluble than EMAU |
| MB-EMAU | C₁₈H₂₅N₃O₃ | 331.41 | - | - | - | More soluble than EMAU |
| HB-IMAU | C₁₅H₁₈IN₃O₃ | 415.23 | - | - | - | More soluble than IMAU |
| MB-IMAU | C₁₆H₂₀IN₃O₃ | 429.25 | - | - | - | More soluble than IMAU |
Note: "-" indicates data not available in the searched literature. Predicted values are computationally derived and should be confirmed experimentally.
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug development. The following are detailed methodologies for key experiments.
Determination of Lipophilicity (LogP/LogD)
Lipophilicity, a key determinant of a drug's ability to cross cell membranes, is typically measured as the partition coefficient (LogP) between octanol and water or the distribution coefficient (LogD) at a specific pH.
Method: Shake-Flask Method (OECD Guideline 107)
-
Preparation of Solutions: Prepare a saturated solution of the test compound in n-octanol and a corresponding aqueous buffer (e.g., phosphate buffer, pH 7.4).
-
Partitioning: Mix equal volumes of the n-octanol and aqueous phases in a glass vessel. Add a small amount of the test compound.
-
Equilibration: Shake the vessel at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24 hours) to reach equilibrium.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. For ionizable compounds, the LogD is determined at a specific pH.
Determination of Aqueous Solubility
Aqueous solubility is a critical factor influencing drug absorption and bioavailability.
Method: Isothermal Shake-Flask Method (ICH Harmonised Tripartite Guideline)
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., pH 7.4 phosphate-buffered saline).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Filtration/Centrifugation: Separate the undissolved solid from the solution by filtration (using a low-binding filter) or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Reporting: The solubility is reported in units such as mg/mL or µM.
Determination of Acid Dissociation Constant (pKa)
The pKa value indicates the extent of ionization of a compound at a given pH, which affects its solubility, permeability, and receptor binding.
Method: Potentiometric Titration
-
Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a co-solvent system like water/methanol for poorly soluble compounds).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while continuously monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the titration curve, typically as the pH at which half of the compound is ionized (the midpoint of the buffer region).
-
Software Analysis: Alternatively, specialized software can be used to analyze the titration data and calculate the pKa value(s).
Signaling Pathways and Mechanism of Action
While the specific signaling pathways for this compound analogues are not extensively elucidated, studies on structurally related compounds, particularly 6-anilinouracils and other pyrimidinedione derivatives, provide valuable insights into their potential mechanisms of action.
Antimicrobial Activity: Inhibition of DNA Polymerase III
Several 6-anilinouracil derivatives have been shown to selectively inhibit DNA polymerase III in Gram-positive bacteria.[1][2][3] This enzyme is essential for bacterial DNA replication. The anilinouracil acts as a dGTP analog, binding to the active site of the polymerase and leading to the cessation of DNA synthesis and ultimately bacterial cell death.
Anticancer Activity: Potential Signaling Pathways
Studies on related pyrimidinedione derivatives suggest potential anticancer mechanisms involving the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.
1. RAF-MEK-ERK (MAPK) Pathway Inhibition:
Some pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to block the RAF-MEK-ERK signaling pathway, which is often hyperactivated in various cancers, leading to uncontrolled cell growth.
2. PI3K/AKT/mTOR Pathway Inhibition:
The PI3K/AKT/mTOR pathway is another critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. Inhibition of this pathway is a common strategy in cancer drug development.
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutic agents. A thorough understanding and systematic evaluation of the physicochemical properties of its analogues are critical for advancing these compounds through the drug discovery pipeline. This guide provides a foundational understanding of these properties, outlines standard experimental protocols for their determination, and explores potential mechanisms of action based on related chemical classes. Further research focusing on the synthesis and comprehensive physicochemical and biological characterization of a diverse library of this compound analogues is warranted to fully exploit their therapeutic potential.
References
An In-depth Spectroscopic and Mechanistic Analysis of 5-anilinopyrimidine-2,4(1H,3H)-dione for Drug Development Professionals
An authoritative guide to the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic properties of 5-anilinopyrimidine-2,4(1H,3H)-dione, a scaffold of significant interest in medicinal chemistry. This document provides a detailed summary of its spectral characteristics, standardized experimental protocols for its analysis, and a contextual overview of its potential role as a kinase inhibitor in oncological signaling pathways.
This technical whitepaper is designed for researchers, scientists, and professionals in the field of drug development. It aims to provide a comprehensive resource for the spectroscopic analysis of this compound, facilitating its identification, characterization, and application in research and development.
Spectroscopic Data
The following tables summarize the characteristic IR absorption bands and NMR chemical shifts for this compound and its derivatives. This data is crucial for the structural elucidation and purity assessment of the compound.
Table 1: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3400 - 3200 | Strong, Broad | N-H Stretch | Amine (N-H), Amide (N-H) |
| 3100 - 3000 | Medium | C-H Stretch (sp²) | Aromatic C-H |
| 1710 - 1650 | Strong | C=O Stretch | Pyrimidine-dione C=O |
| 1620 - 1580 | Medium | C=C Stretch | Aromatic C=C |
| 1600 - 1550 | Medium | N-H Bend | Amine (N-H) |
| 1500 - 1400 | Medium | C=C Stretch | Aromatic C=C |
| 750 - 700 | Strong | C-H Out-of-plane Bend | Monosubstituted Benzene |
Note: The exact peak positions can vary based on the sample preparation and the specific substitution pattern of the derivatives.
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ ppm) | Proton Assignment | Chemical Shift (δ ppm) | Carbon Assignment |
| 10.5 - 11.5 (br s, 2H) | Pyrimidine N-H | 163 - 165 | C4 (C=O) |
| 8.0 - 8.5 (br s, 1H) | Aniline N-H | 150 - 152 | C2 (C=O) |
| 7.0 - 7.5 (m, 5H) | Aromatic C-H | 138 - 140 | C (Aniline C1') |
| 6.8 - 7.0 (s, 1H) | Pyrimidine C6-H | 128 - 130 | Aromatic C-H |
| 120 - 125 | Aromatic C-H | ||
| 115 - 120 | Aromatic C-H | ||
| 95 - 100 | C5 |
Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference (e.g., TMS). The exact values can be influenced by the solvent and concentration.
Experimental Protocols
The following are detailed methodologies for obtaining high-quality IR and NMR spectra for this compound.
2.1 Infrared (IR) Spectroscopy
This protocol is for acquiring an IR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique.
-
Sample Preparation: Ensure the solid sample of this compound is dry and free of solvents.
-
Instrument Setup:
-
Turn on the FT-IR spectrometer and allow it to warm up for at least 15-30 minutes to ensure stability.
-
Perform a background scan to record the spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum.
-
Process the resulting spectrum to identify the wavenumbers of the absorption peaks.
-
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra of this compound.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in other common NMR solvents) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is critical for high-resolution spectra.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
Acquire the ¹H NMR spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the appropriate spectral width, acquisition time, and relaxation delay. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.
-
Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for spectroscopic analysis and a potential signaling pathway inhibited by anilinopyrimidine derivatives.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Inhibition of RTK signaling by anilinopyrimidines.
Discussion and Application in Drug Development
Anilinopyrimidine derivatives are a well-established class of compounds in medicinal chemistry, frequently investigated for their potential as kinase inhibitors.[1] Kinases are pivotal enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[2][3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2][4]
The this compound scaffold can be considered a pharmacophore that can interact with the ATP-binding site of various kinases. For instance, anilinopyrimidine derivatives have been developed as potent inhibitors of receptor tyrosine kinases (RTKs) such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR).[1][5] By blocking the activity of these kinases, these compounds can disrupt downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which are crucial for tumor angiogenesis and proliferation.[2][6]
The spectroscopic data and protocols presented in this guide are fundamental for the synthesis and characterization of novel this compound analogues. Accurate structural confirmation and purity assessment are prerequisites for reliable structure-activity relationship (SAR) studies and further preclinical development. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the compound's potential mechanism of action, aiding in the strategic design of new and more effective kinase inhibitors for cancer therapy.
References
- 1. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Signal transduction protein inhibitors and how do they work? [synapse.patsnap.com]
- 5. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic combinations of signaling pathway inhibitors: Mechanisms for improved cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
fundamental role of pyrimidine-2,4(1H,3H)-dione in nucleic acids
An In-depth Technical Guide on the Core Role of Pyrimidine-2,4(1H,3H)-dione in Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrimidine-2,4(1H,3H)-dione, commonly known as uracil, is a fundamental pyrimidine nucleobase. While it is a canonical component of ribonucleic acid (RNA), its presence in deoxyribonucleic acid (DNA) is generally considered a lesion. This guide provides a comprehensive technical overview of uracil's dual role. It details its integral function in RNA structure and catalysis, its origins and consequences in DNA, and the sophisticated cellular mechanisms for its metabolism and repair. This document includes a summary of its biochemical properties, detailed experimental protocols for its study, and visualizations of key molecular pathways to serve as a critical resource for researchers in molecular biology, genomics, and pharmacology.
Introduction: The Chemical Identity of Uracil
Uracil is a naturally occurring pyrimidine derivative, first named in the late 19th century during studies of uric acid derivatives.[1] It is a planar, unsaturated heterocyclic compound capable of absorbing ultraviolet light.[2][3] In nucleic acids, uracil is a key player, primarily recognized as one of the four essential bases in RNA, where it replaces the thymine found in DNA.[1][4][5]
Structurally, uracil is the demethylated form of thymine.[1] This seemingly minor difference—the absence of a methyl group at the 5th carbon—has profound implications for the stability and repair of genetic material, dictating its differential use in RNA and DNA. Uracil can exist in two tautomeric forms: the lactam (amide) structure, which is predominant at physiological pH, and the lactim (imidic acid) form.[1][2][6]
The Fundamental Role of Uracil in RNA
In RNA, uracil is a cornerstone of genetic information transfer and function. It forms a base pair with adenine (A) via two hydrogen bonds, a fundamental interaction for RNA's structural and functional integrity.[1][4][6] This A-U pairing is analogous to the A-T pairing in DNA and is critical during transcription, where the DNA template is read to synthesize a complementary RNA molecule.[1][5]
Beyond its role in the genetic code, uracil contributes to the remarkable versatility of RNA. Unlike the rigid double helix of DNA, RNA molecules fold into complex three-dimensional structures, such as hairpins, loops, and pseudoknots, which are essential for their diverse functions in protein synthesis, gene regulation, and catalysis (as ribozymes). This structural flexibility is partly due to uracil's ability to form non-canonical "wobble" base pairs, most notably with guanine (G). This U-G pairing is a crucial feature in the interaction between messenger RNA (mRNA) codons and transfer RNA (tRNA) anticodons during translation.[7]
The Aberrant Presence of Uracil in DNA
While essential for RNA, uracil's presence in DNA is a form of damage that can compromise genomic integrity.[8] Its appearance in the DNA duplex arises primarily from two pathways:
-
Spontaneous Cytosine Deamination: One of the most frequent types of spontaneous DNA damage is the hydrolytic deamination of cytosine, which converts it to uracil.[9][10][11] This event is highly mutagenic because if the resulting G:U mismatch is not repaired, DNA replication will lead to a G:C to A:T transition mutation in one of the daughter strands.[10][12] It is estimated that 70 to 200 such events occur daily in each human cell.[10]
-
Misincorporation of dUMP: DNA polymerases can mistakenly incorporate deoxyuridine monophosphate (dUMP) instead of deoxythymidine monophosphate (dTMP) during replication.[8][9][11] This is not directly mutagenic as uracil pairs with adenine, but it can affect processes like transcription factor binding.[8]
The evolutionary substitution of thymine for uracil in DNA is thought to have conferred a significant advantage for maintaining genomic stability. The methyl group on thymine acts as a stable marker, allowing repair systems to distinguish it from uracil arising from cytosine deamination. This enables the cell to correctly identify and remove the inappropriate uracil, thereby preserving the original genetic sequence.[1][6][13]
Biochemical Pathways Involving Uracil
Uracil metabolism is a central part of cellular nucleotide homeostasis, encompassing its synthesis, recycling, and degradation.
De Novo Biosynthesis
Organisms synthesize pyrimidines, in the form of Uridine Monophosphate (UMP), through the de novo pathway using simple precursor molecules.[4][14] This energy-intensive process begins with the formation of carbamoyl phosphate from glutamine, CO₂, and ATP, a reaction catalyzed by the rate-limiting enzyme carbamoyl phosphate synthetase II (CPS II).[14] A series of enzymatic steps converts carbamoyl phosphate and aspartate into orotic acid, which is then converted to orotidine 5'-monophosphate (OMP). Finally, the enzyme UMP synthase decarboxylates OMP to produce UMP.[1][4] UMP can then be phosphorylated to form UDP and UTP, which are precursors for RNA synthesis and other metabolic processes.[1][4]
Caption: De Novo synthesis pathway leading to Uridine Monophosphate (UMP).
Salvage Pathway
Cells can also recycle pyrimidine bases from nucleic acid turnover through salvage pathways. Free uracil is converted back to UMP in a single step by the enzyme uracil phosphoribosyltransferase (UPRT), which utilizes phosphoribosyl pyrophosphate (PRPP) as the ribose-phosphate donor.[1][15] This pathway is less energy-consuming than de novo synthesis.
Catabolic (Degradative) Pathway
The degradation of uracil primarily occurs via a reductive pathway.[16][17] This three-step enzymatic process breaks down the pyrimidine ring into water-soluble, non-toxic products.[14]
-
Reduction: Dihydropyrimidine dehydrogenase (DPD) reduces uracil to dihydrouracil.[14] DPD activity is a critical factor in the metabolism of the chemotherapeutic drug 5-fluorouracil.[14][16]
-
Ring Opening: Dihydropyrimidinase hydrolyzes the ring of dihydrouracil to form β-ureidopropionate.[14]
-
Hydrolysis: β-ureidopropionase cleaves β-ureidopropionate into β-alanine, ammonia (NH₃), and carbon dioxide (CO₂).[14][16]
Caption: The three-step reductive pathway for uracil catabolism.
Uracil-DNA Repair: The Base Excision Repair Pathway
To counteract the mutagenic potential of uracil in DNA, cells employ a highly efficient surveillance and repair mechanism known as Base Excision Repair (BER).[9][12] This pathway is initiated by a class of enzymes called Uracil-DNA Glycosylases (UDGs).[8][9][18]
The key steps in BER for uracil removal are:
-
Recognition and Excision: A Uracil-DNA Glycosylase (such as UNG2 in human cell nuclei) scans the DNA for uracil.[8] Upon finding it, the enzyme flips the uracil base out of the DNA helix and cleaves the N-glycosidic bond that links it to the deoxyribose sugar.[12] This action releases the free uracil base and leaves behind an apurinic/apyrimidinic (AP) site, also known as an abasic site.[8][12]
-
Incision: An AP endonuclease (APE1 in humans) recognizes the AP site and cleaves the phosphodiester backbone immediately 5' to the site, creating a nick with a 3'-hydroxyl and a 5'-deoxyribose phosphate.[10][12]
-
Synthesis and Ligation: For short-patch BER, DNA Polymerase β (Pol β) removes the 5' sugar phosphate and inserts the correct nucleotide (dCMP) opposite the guanine.[12] Finally, DNA Ligase seals the nick in the DNA backbone, restoring the integrity of the strand.[12]
Caption: The Base Excision Repair (BER) pathway for removing uracil from DNA.
Data Presentation: Properties and Comparisons
Table 1: Physicochemical Properties of Uracil
| Property | Value | Reference(s) |
| IUPAC Name | Pyrimidine-2,4(1H,3H)-dione | [1] |
| Chemical Formula | C₄H₄N₂O₂ | [3] |
| Molar Mass | 112.087 g/mol | [3] |
| Appearance | Colorless, crystalline solid | [5] |
| Melting Point | 335 °C (635 °F; 608 K) | [3] |
| Acidity (pKa) | 9.389 (acidic) | [3] |
| Basicity (pKa) | -3.4 (basic) | [3] |
| Solubility in water | Soluble | [3] |
Table 2: Comparison of Uracil and Thymine
| Feature | Uracil | Thymine (5-methyluracil) |
| Nucleic Acid | Primarily RNA | Primarily DNA |
| Structure | Pyrimidine | Methylated Pyrimidine |
| Base Pairing | Adenine (A) | Adenine (A) |
| Origin in DNA | Cytosine deamination, dUMP misincorporation | Canonical DNA base |
| Metabolic Precursor | Can be methylated to form thymine | Synthesized from dUMP |
Table 3: Key Enzymes in Uracil Metabolism and Repair
| Enzyme | Pathway | Function |
| UMP Synthase | De Novo Synthesis | Catalyzes the final steps to produce UMP.[4] |
| Uracil Phosphoribosyl-transferase (UPRT) | Salvage | Converts free uracil to UMP.[1][15] |
| Dihydropyrimidine Dehydrogenase (DPD) | Catabolism | Reduces uracil to dihydrouracil.[16] |
| Uracil-DNA Glycosylase (UNG) | Base Excision Repair | Recognizes and removes uracil from DNA.[9][12] |
| AP Endonuclease (APE1) | Base Excision Repair | Cleaves the DNA backbone at the resulting AP site.[10][12] |
Experimental Protocols
Protocol: Uracil-DNA Glycosylase (UDG) Activity Assay
This protocol describes a fluorescence-based assay to measure UDG activity using a molecular beacon oligonucleotide substrate. The substrate is a hairpin structure with a fluorophore on one end and a quencher on the other. A single uracil base is placed within the stem. UDG-mediated excision of uracil destabilizes the hairpin, leading to its opening and a measurable increase in fluorescence.
Materials:
-
Recombinant human UDG (UNG2)
-
UDG Reaction Buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM DTT, 1 mM EDTA)[19]
-
Uracil-containing molecular beacon substrate (e.g., 5'-FAM-CGC GAG U GAG CGC-Dabcyl-3')
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Substrate Preparation: Resuspend the molecular beacon substrate in nuclease-free water to a stock concentration of 10 µM.
-
Enzyme Dilution: Prepare serial dilutions of UDG in ice-cold 1x UDG reaction buffer to desired concentrations (e.g., ranging from 0.01 to 1.0 units/µL).[19] Always keep the enzyme on ice.
-
Reaction Setup: In each well of the 96-well plate, prepare a reaction mixture with a final volume of 50 µL:
-
5 µL of 10x UDG Reaction Buffer
-
X µL of molecular beacon substrate (final concentration ~100-200 nM)
-
X µL of nuclease-free water
-
Pre-incubate the plate at 37 °C for 5 minutes.
-
-
Initiate Reaction: Add 1-5 µL of the diluted UDG enzyme to each well to start the reaction. For a negative control, add buffer instead of enzyme.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C. Measure the fluorescence intensity (e.g., excitation at 485 nm, emission at 520 nm for FAM) kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.
-
Data Analysis: Calculate the initial rate of reaction (V₀) from the linear phase of the fluorescence increase over time. Plot the reaction rates against enzyme concentration to determine enzyme kinetics.
Caption: A generalized workflow for a fluorescence-based UDG assay.
Protocol: Dot-Blot Assay for In Vitro Detection of Uracil in DNA
This protocol provides a method for the semi-quantitative detection of uracil in DNA samples using a catalytically inactive uracil-binding sensor protein.[20]
Materials:
-
Genomic DNA samples
-
Uracil-DNA sensor protein (e.g., catalytically dead, FLAG-tagged UNG)[20]
-
Nylon or nitrocellulose membrane
-
Dot-blot apparatus
-
Denaturation Buffer (0.5 M NaOH, 1.5 M NaCl)
-
Neutralization Buffer (0.5 M Tris-HCl pH 7.5, 1.5 M NaCl)
-
Blocking Buffer (e.g., 5% non-fat milk in PBST)
-
Primary antibody (e.g., anti-FLAG antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
DNA Denaturation: Dilute 1-2 µg of each genomic DNA sample in water. Add an equal volume of Denaturation Buffer. Incubate at room temperature for 30 minutes to denature the DNA to single strands.
-
Neutralization: Add an equal volume of cold Neutralization Buffer to each sample.
-
Membrane Application: Assemble the dot-blot apparatus with a pre-wetted nylon membrane. Apply the neutralized DNA samples to the wells under a gentle vacuum.
-
Crosslinking: Disassemble the apparatus and UV-crosslink the DNA to the membrane according to the crosslinker manufacturer's instructions.
-
Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Sensor Protein Binding: Incubate the membrane with the uracil-DNA sensor protein (diluted in Blocking Buffer) for 1-2 hours at room temperature.
-
Washing: Wash the membrane 3 times for 10 minutes each with PBST.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in Blocking Buffer) for 1 hour. Wash as in the previous step.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour. Wash as before.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system. The intensity of the dot is proportional to the amount of uracil in the DNA sample.
Conclusion
Pyrimidine-2,4(1H,3H)-dione, or uracil, holds a dichotomous yet fundamental role in the biology of nucleic acids. As a stable component of RNA, its ability to pair with adenine and engage in non-canonical interactions is vital for the molecule's vast structural and functional repertoire. Conversely, its appearance in DNA represents a significant threat to genomic fidelity, necessitating a robust and efficient repair system centered on the Base Excision Repair pathway. Understanding these distinct roles, the metabolic pathways that govern uracil's availability, and the methods to study its presence and removal is critical for advancing research in genetics, cancer biology, and the development of novel therapeutics that target these fundamental cellular processes.
References
- 1. Uracil - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. newworldencyclopedia.org [newworldencyclopedia.org]
- 4. Uracil: Structure, Synthesis and Uses [allen.in]
- 5. Uracil | Nucleobase, Nucleoside & DNA | Britannica [britannica.com]
- 6. Uracil [chemeurope.com]
- 7. Researchers unlock secret of RNA's versatility [www2.lbl.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Generation, biological consequences and repair mechanisms of cytosine deamination in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Detection of Genomic Uracil Patterns - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 15. fgsc.net [fgsc.net]
- 16. uracil degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Uracil-DNA Glycosylase Repair - Bruce Duncan [grantome.com]
- 19. Uracil-DNA Glycosylase Assay by Matrix-assisted Laser Desorption/Ionization Time-of-flight Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Detection of uracil within DNA using a sensitive labeling method for in vitro and cellular applications - PMC [pmc.ncbi.nlm.nih.gov]
Exploring Novel Derivatives of Pyrimidine-2,4(1H,3H)-dione: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine-2,4(1H,3H)-dione scaffold, commonly known as uracil, is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous endogenous molecules and synthetic drugs. Its inherent ability to engage in various biological interactions has spurred extensive research into novel derivatives with a wide spectrum of therapeutic applications. This technical guide provides an in-depth exploration of recently developed pyrimidine-2,4(1H,3H)-dione derivatives, focusing on their synthesis, biological activities, and mechanisms of action across anticancer, antimicrobial, and antiviral domains.
Synthesis of Bioactive Pyrimidine-2,4(1H,3H)-dione Derivatives
The synthesis of pyrimidine-2,4(1H,3H)-dione derivatives often involves the condensation of a urea or thiourea derivative with a 1,3-dicarbonyl compound or its equivalent. A common and versatile method is the Biginelli reaction and its variations. Furthermore, functionalization of the core uracil ring at the N-1, N-3, C-5, and C-6 positions has led to a vast library of compounds with diverse pharmacological profiles.
A general workflow for the synthesis and evaluation of these derivatives is depicted below.
Anticancer Activity
Derivatives of pyrimidine-2,4(1H,3H)-dione have emerged as potent anticancer agents, often targeting key signaling pathways involved in cell proliferation, survival, and migration.
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives
One notable class of derivatives are those fused with a thiophene ring, forming thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones. These compounds have shown significant inhibitory activity against various cancer cell lines. For instance, certain derivatives have been found to inhibit D-dopachrome tautomerase (D-DT), an enzyme implicated in cancer cell proliferation.[1]
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives
The fusion of a pyridine ring to the pyrimidine-2,4(1H,3H)-dione core has yielded potent inhibitors of critical cancer-related kinases. These pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to block the RAF-MEK-ERK signaling pathway, which is constitutively active in many tumors.[2] This blockade can lead to the suppression of cell migration, induction of apoptosis, and an increase in reactive oxygen species (ROS) production within cancer cells.[2] Another target for this class of compounds is the eukaryotic Elongation Factor-2 Kinase (eEF-2K), which is involved in protein synthesis and cell survival.[3]
The simplified signaling pathway targeted by these pyrido[2,3-d]pyrimidine derivatives is illustrated below.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected pyrimidine-2,4(1H,3H)-dione derivatives against various cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | 5d | A549 (Non-small cell lung cancer) | 3.0 | [1] |
| H1650 (Non-small cell lung cancer) | 5.3 | [1] | ||
| H1299 (Non-small cell lung cancer) | 7.6 | [1] | ||
| HCC827 (Non-small cell lung cancer) | 5.2 | [1] | ||
| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | 14m | MCF-7 (Breast cancer) | Not specified, but potent | [2] |
| A375 (Melanoma) | Not specified, but potent | [2] | ||
| SK-MEL-2 (Melanoma) | Not specified, but potent | [2] | ||
| SK-HEP-1 (Liver cancer) | Not specified, but potent | [2] | ||
| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | 6 | Recombinant eEF-2K | 0.42 | [3] |
| 9 | Recombinant eEF-2K | 0.93 | [3] | |
| Pyrano[2,3-d]pyrimidine-2,4-dione | S2 | PARP-1 | 4.06 | [4] |
| S7 | PARP-1 | 4.06 | [4] | |
| S2 | MCF-7 (Breast cancer) | 0.66 | [4] | |
| S7 | HCT116 (Colon cancer) | 2.76 | [4] |
Antimicrobial and Antiviral Activities
The versatility of the pyrimidine-2,4(1H,3H)-dione scaffold extends to the development of potent antimicrobial and antiviral agents.
Antimicrobial Activity
Novel pyrimidine-2,4(1H,3H)-dione derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[5][6][7] The mechanism of action for these antimicrobial derivatives is often attributed to the inhibition of essential bacterial enzymes or disruption of the microbial cell membrane.
Antiviral Activity
Certain pyrimidine-2,4(1H,3H)-dione derivatives have been identified as potent inhibitors of viral replication. A notable example is their activity against the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication.[8]
Quantitative Antimicrobial Activity Data
The following table presents the antimicrobial activity of selected pyrimidine-2,4(1H,3H)-dione derivatives, as indicated by the zone of inhibition.
| Compound | Organism | Zone of Inhibition (mm) at 100 µg/ml | Reference |
| Antibacterial Activity | |||
| OBP01 | B. subtilis | 9 | [5] |
| E. coli | 8 | [5] | |
| OBP02 | B. subtilis | Not specified, but active | [5] |
| OBP03 | E. coli | 10 | [5] |
| OBP05 | B. subtilis | 7 | [5] |
| E. coli | 8 | [5] | |
| Antifungal Activity | Zone of Inhibition (mm) at 50 µg/ml | ||
| OBP01 | A. niger | 6 | [5] |
| P. marneffei | 5 | [5] | |
| OBP02 | A. niger | 7 | [5] |
| P. marneffei | 6 | [5] | |
| OBP03 | A. niger | 7 | [5] |
| P. marneffei | 8 | [5] | |
| OBP04 | A. niger | 5 | [5] |
| P. marneffei | 6 | [5] | |
| OBP05 | A. niger | 7 | [5] |
| P. marneffei | 6 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
General Procedure for the Synthesis of Pyrimidine-2,4(1H,3H)-dione Derivatives[5][6]
-
Synthesis of Substituted Barbituric Acid: A solution of substituted urea (0.05 mol) and diethyl malonate (0.05 mol) in absolute ethanol containing sodium ethoxide is refluxed for approximately 7 hours. After cooling, the reaction mixture is acidified with concentrated HCl. The solvent is evaporated, and the residue is treated with hot ethanol and filtered. The filtrate is concentrated to yield the substituted barbituric acid.
-
Synthesis of N-substituted-6-chlorouracil: The substituted barbituric acid (0.03 mol) is dissolved in acetone, and benzyltrimethylammonium chloride (0.06 mol) and phosphoryl chloride (7 ml) are added. The mixture is stirred and then heated at 50°C for 6 hours. After cooling, the solvent is evaporated, and the residue is quenched with ice. The product is extracted with ethyl acetate, dried over sodium sulfate, and the solvent is evaporated. The crude product is crystallized from ethanol.
-
Synthesis of Final Pyrimidine-2,4(1H,3H)-dione Derivatives: The N-substituted-6-chlorouracil (0.01 mol) is heated with the appropriate substituted amine (0.01 mol) at 150°C for 30 minutes. After cooling, the product is crystallized from ethanol.
In Vitro Anticancer Activity Assay (CyQUANT Assay)[1]
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds for 72 hours.
-
After the incubation period, the medium is removed, and the plates are frozen at -80°C.
-
The plates are thawed, and CyQUANT GR dye/cell lysis buffer is added to each well.
-
The plates are incubated in the dark for 5 minutes.
-
The fluorescence is measured using a microplate reader with excitation at 485 nm and emission detection at 530 nm.
-
The IC50 values are calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Kirby-Bauer Disc Diffusion Method)[5]
-
A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
-
Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
The impregnated discs are placed on the surface of the agar.
-
A standard antibiotic disc and a solvent control disc are also placed on the plate.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The diameter of the zone of inhibition around each disc is measured in millimeters.
Conclusion
The pyrimidine-2,4(1H,3H)-dione scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The derivatives discussed in this guide highlight the remarkable chemical tractability and broad biological activity of this heterocyclic system. The presented data and experimental protocols offer a valuable resource for researchers and drug development professionals engaged in the design and synthesis of next-generation pharmaceuticals. Further exploration of structure-activity relationships and elucidation of detailed mechanisms of action will undoubtedly pave the way for the clinical translation of these promising compounds.
References
- 1. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of pyrimidine-2,4-dione derivatives as potent P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives as potent HIV type 1 and type 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Anilinopyrimidine-2,4(1H,3H)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis of 5-anilinopyrimidine-2,4(1H,3H)-dione, also known as 5-arylaminouracil. This class of compounds has garnered significant interest due to its potential therapeutic applications, including antimicrobial and antitumor activities. The methodologies outlined below are based on established synthetic routes, offering a comprehensive guide for researchers in medicinal chemistry and drug discovery.
Data Presentation
The following table summarizes representative data for the synthesis of this compound derivatives. Yields and spectroscopic data can vary based on the specific aniline used and reaction conditions.
| Compound | Starting Materials | Solvent | Catalyst/Reagent | Reaction Time (h) | Yield (%) | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) |
| 5-(Phenylamino)uracil | 5-Bromouracil, Aniline | Ethylene Glycol | Quinoline | 4-6 | 70-85 | 10.92 (s, 1H, NH), 10.54 (s, 1H, NH), 7.6-6.8 (m, 6H, Ar-H, Uracil-H) | 163.5, 150.8, 142.1, 129.2, 121.5, 118.3, 117.9 |
| 5-(4-Chlorophenylamino)uracil | 5-Bromouracil, 4-Chloroaniline | Ethylene Glycol | Quinoline | 4-6 | 75-90 | 11.01 (s, 1H, NH), 10.62 (s, 1H, NH), 7.5-6.9 (m, 5H, Ar-H, Uracil-H) | 163.4, 150.7, 140.9, 129.1, 125.0, 119.5, 118.2 |
| 5-(4-Methylphenylamino)uracil | 5-Bromouracil, 4-Methylaniline | Ethylene Glycol | Quinoline | 4-6 | 72-88 | 10.85 (s, 1H, NH), 10.48 (s, 1H, NH), 7.3-6.7 (m, 5H, Ar-H, Uracil-H), 2.25 (s, 3H, CH3) | 163.6, 150.9, 139.5, 130.1, 129.5, 118.5, 117.8, 20.9 |
Experimental Protocols
Two primary methods for the synthesis of 5-anilinopyrimidine-2,4(1H,3H)-diones are presented below: a direct nucleophilic substitution of 5-bromouracil and a copper-catalyzed Ullmann condensation.
Protocol 1: Synthesis of 5-(Phenylamino)uracil via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of 5-(phenylamino)uracil from 5-bromouracil and aniline.
Materials:
-
5-Bromouracil
-
Aniline
-
Ethylene Glycol
-
Quinoline
-
Ethanol
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromouracil (1.91 g, 10 mmol) and ethylene glycol (30 mL).
-
Reagent Addition: To the suspension, add aniline (1.12 g, 12 mmol) and quinoline (1.55 g, 12 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 190-200 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 4-6 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. A precipitate will form. Add 50 mL of ethanol to the flask and stir for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid sequentially with ethanol (3 x 20 mL) and deionized water (3 x 20 mL) to remove unreacted starting materials and byproducts.
-
Drying: Dry the purified product in a vacuum oven at 60 °C overnight to yield 5-(phenylamino)uracil as a solid.
Protocol 2: Synthesis of this compound via Ullmann Condensation
This protocol outlines a copper-catalyzed approach for the synthesis of this compound.
Materials:
-
5-Bromouracil
-
Aniline
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromouracil (1.91 g, 10 mmol), aniline (1.12 g, 12 mmol), copper(I) iodide (0.19 g, 1 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction: Heat the reaction mixture to 120 °C with stirring. Monitor the reaction by TLC (ethyl acetate/hexane, 1:1). The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into 100 mL of deionized water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from 5-bromouracil.
Caption: General workflow for the synthesis of this compound.
Potential Signaling Pathways
The antitumor activity of this compound derivatives may be attributed to their interaction with key cellular signaling pathways.
Some pyrimidine-2,4-dione derivatives have been shown to inhibit the RAF-MEK-ERK pathway, which is often hyperactivated in cancer.[1]
Caption: Potential inhibition of the RAF-MEK-ERK signaling pathway.
Certain nitrogen-containing heterocyclic compounds can induce apoptosis by increasing the levels of reactive oxygen species (ROS) within cancer cells, leading to caspase activation.[2]
Caption: Induction of apoptosis through increased reactive oxygen species.
References
- 1. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Purification of 5-anilinopyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 5-anilinopyrimidine-2,4(1H,3H)-dione, also known as 5-anilino-uracil, a key intermediate in the synthesis of various biologically active compounds. The following sections detail common purification techniques, including recrystallization and column chromatography, along with quantitative data and a generalized experimental workflow.
Data Presentation
The efficiency of purification is critical in the synthesis of active pharmaceutical ingredients and research chemicals. The following table summarizes representative yields and purity data for 5-substituted uracil derivatives, including this compound, purified by different methods.
| Compound | Purification Method | Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) | Reference |
| 5-(Azepan-1-yl)uracil | Recrystallization | Aqueous DMF | Not Reported | >95 | 81 | [1] |
| 5-(Phenoxy)uracils | Recrystallization | DMF/Water (2:1) | Not Reported | >95 | 84 | [2] |
| 5-carboxyuracil derivatives | Column Chromatography | Chloroform/Methanol (10:0 to 10:1 gradient) | Not Reported | >95 | 30-59 | [3] |
| This compound | Reverse-Phase HPLC | C18 column | Not Reported | >95 | Not Reported | [4] |
| 1-ethyl-7-methylpyrido[2,3-d] pyrimidine-2,4,5(1H,3H,8H)-trione | Column Chromatography | Petroleum Ether/Ethyl Acetate | Not Reported | >95 | 50 | [5] |
Experimental Protocols
Below are detailed protocols for the most common techniques used to purify this compound.
Protocol 1: Recrystallization from a Mixed Solvent System
Recrystallization is a robust method for purifying solid compounds based on differences in solubility. A mixed solvent system of Dimethylformamide (DMF) and water is often effective for uracil derivatives.[1][2]
Materials:
-
Crude this compound
-
Dimethylformamide (DMF)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot DMF. Heat the solution gently on a hot plate with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Slowly add deionized water to the hot DMF solution until the solution becomes slightly turbid. If turbidity persists, add a small amount of hot DMF to redissolve the precipitate.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath for 30-60 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold deionized water to remove any residual DMF and soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 60-80°C) until a constant weight is achieved.
Protocol 2: Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For 5-substituted uracils, silica gel is a common stationary phase with a gradient of chloroform and methanol as the mobile phase.[3]
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chloroform
-
Methanol
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in chloroform.
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 100% chloroform or a chloroform/methanol mixture). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity solvent (e.g., 100% chloroform) and gradually increasing the polarity by adding methanol (e.g., progressing from 100:0 to 90:10 chloroform:methanol).
-
Fraction Collection: Collect the eluent in small fractions using collection tubes.
-
Monitoring: Monitor the separation by Thin Layer Chromatography (TLC). Spot samples from each fraction onto a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.
-
Combining and Evaporation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, purification, and analysis of this compound.
Caption: General workflow for purification and analysis.
References
Application Notes and Protocols: Molecular Docking Studies of 5-Anilinopyrimidine-2,4(1H,3H)-dione Derivatives as Potential Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Anilinopyrimidine-2,4(1H,3H)-dione derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as inhibitors of various protein kinases. These kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are crucial regulators of cellular signaling pathways involved in cell proliferation, survival, and angiogenesis. Dysregulation of these pathways is a hallmark of many cancers, making EGFR and VEGFR-2 prime targets for anticancer drug development. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. This document provides detailed protocols for the synthesis and molecular docking of this compound derivatives against EGFR and VEGFR-2, along with a summary of representative quantitative data.
Data Presentation
The following table summarizes representative in silico and in vitro data for a series of 6-amino-5-((alkylamino)(phenyl)methyl)pyrimidine-2,4(1H,3H)-diones, which are structurally related to the target compounds and serve as an illustrative example of the data that can be generated.[1][2][3]
| Compound ID | R Group | Docking Score (kcal/mol) vs. EGFR | Predicted Binding Affinity (Ki) vs. EGFR (µM) | In Vitro EGFR IC50 (µM) | In Vitro MCF-7 IC50 (µM) |
| 10a | Methyl | -7.5 | 2.8 | 1.2 ± 0.04 | 45.2 ± 3.1 |
| 10b | Ethyl | -8.2 | 0.98 | 0.7 ± 0.02 | 31.8 ± 2.0 |
| 10c | Butyl | -8.0 | 1.3 | 1.0 ± 0.05 | 41.5 ± 2.8 |
| 10d | Dimethyl | -7.8 | 1.9 | 1.5 ± 0.06 | 52.1 ± 4.5 |
| Gefitinib | (Reference) | -9.1 | 0.15 | 0.02 ± 0.001 | 4.1 ± 0.01 |
Note: The data presented is a representative example from a study on similar pyrimidine derivatives to illustrate the type of quantitative data obtained from such studies.[1][2][3]
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives through the condensation of an appropriate aniline with a 5-halopyrimidine-2,4(1H,3H)-dione.
Materials:
-
5-Bromouracil or 5-Iodouracil
-
Substituted aniline
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromouracil (1.0 eq) and the desired substituted aniline (1.2 eq) in DMF.
-
Addition of Reagents: Add potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and N,N'-dimethylethylenediamine (0.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 100-120 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Molecular Docking of this compound Derivatives against EGFR and VEGFR-2
This protocol outlines the steps for performing molecular docking studies using AutoDock Vina.
Software and Resources:
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking calculations.
-
Discovery Studio Visualizer or PyMOL: For visualizing docking results.
-
Protein Data Bank (PDB): To obtain the crystal structures of EGFR (e.g., PDB ID: 1M17) and VEGFR-2 (e.g., PDB ID: 4ASD).
-
ChemDraw or similar software: To draw the 2D structures of the this compound derivatives and convert them to 3D .pdb files.
Procedure:
-
Protein Preparation:
-
Download the crystal structures of EGFR and VEGFR-2 from the PDB.
-
Open the PDB file in AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and compute Gasteiger charges.
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Draw the 2D structure of each this compound derivative.
-
Convert the 2D structure to a 3D structure and save it as a .pdb file.
-
Open the ligand .pdb file in AutoDock Tools.
-
Detect the rotatable bonds and set the torsion tree.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Load the prepared protein PDBQT file into AutoDock Tools.
-
Define the binding site by centering the grid box on the active site residues (e.g., for EGFR, around the ATP-binding pocket where the native ligand was bound). A typical grid box size would be 60 x 60 x 60 Å with a spacing of 0.375 Å.
-
Save the grid parameter file (.gpf).
-
-
Docking Simulation:
-
Use AutoDock Vina to perform the docking. The command will typically be: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log log.txt
-
The grid.conf file should specify the center and size of the grid box.
-
-
Analysis of Results:
-
Analyze the output PDBQT file to view the docked poses of the ligand.
-
Examine the log file to obtain the binding affinity scores (in kcal/mol) for the different poses. The pose with the lowest binding energy is considered the most favorable.
-
Visualize the protein-ligand interactions using Discovery Studio Visualizer or PyMOL to identify key interactions such as hydrogen bonds and hydrophobic interactions with the active site residues.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and molecular docking of this compound derivatives.
EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.
References
- 1. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 5-Anilinopyrimidine-2,4(1H,3H)-dione in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 5-anilinopyrimidine-2,4(1H,3H)-dione and its analogs in antimicrobial research. The protocols detailed below are based on established methodologies for evaluating the antimicrobial efficacy of novel compounds.
Introduction
Pyrimidine-2,4-dione (uracil) derivatives represent a promising class of compounds with a broad spectrum of biological activities, including antimicrobial properties.[7][8][9] The aniline substituent at the 5-position is expected to confer specific interactions with biological targets, making this compound a compound of interest for antimicrobial drug discovery. This document outlines the potential mechanism of action, protocols for synthesis, and methods for evaluating its antimicrobial activity.
Mechanism of Action
Based on studies of analogous 6-anilinouracils, the primary antimicrobial target of anilinopyrimidine-2,4-diones in Gram-positive bacteria is expected to be the replication-specific DNA polymerase III.[1][2][3][4][5][6] These compounds act as dGTP analogs, inhibiting the polymerase function and thereby halting DNA replication, which ultimately leads to bacterial cell death.[3][10] This targeted mechanism makes them attractive candidates for development as novel antibiotics, particularly against resistant strains.
Caption: Mechanism of Action of this compound Analogues.
Data Presentation: Antimicrobial Activity of Anilinouracil Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for several 6-anilinouracil derivatives against a panel of Gram-positive bacteria. This data is provided as a reference for the expected activity of this compound.
Table 1: MIC Values of 6-Anilinouracil Derivatives (µg/mL) [2]
| Compound | Staphylococcus aureus (ATCC 25923) | Enterococcus faecalis (ATCC 29212) |
| HB-IMAU | 8 | 4 |
| HB-EMAU | 32 | 8 |
| MB-IMAU | 8 | 4 |
| MB-EMAU | 16 | 8 |
HB: Hydroxybutyl; MB: Methoxybutyl; IMAU: 6-[3′-iodo-4′-methylanilino]uracil; EMAU: 6-[3′-ethyl-4′-methylanilino]uracil
Table 2: MBC Values of 6-Anilinouracil Derivatives (µg/mL) [2]
| Compound | Staphylococcus aureus (ATCC 25923) | Enterococcus faecalis (ATCC 29212) |
| HB-IMAU | 8 | 16 |
| HB-EMAU | 32 | 16 |
| MB-IMAU | 8 | 8 |
| MB-EMAU | 16 | 16 |
Experimental Protocols
Plausible Synthesis of this compound
While a specific protocol for this compound was not found, a plausible synthetic route can be adapted from general methods for the synthesis of uracil derivatives.[9]
Principle: The synthesis involves the condensation of a substituted urea with a malonic acid derivative, followed by functionalization at the 5-position.
Materials:
-
Uracil
-
Aniline
-
Appropriate solvent (e.g., Dimethylformamide - DMF)
-
Catalyst (e.g., Palladium acetate)
-
Oxidizing agent (e.g., Copper(II) acetate)
Procedure:
-
Dissolve uracil in a suitable solvent such as DMF.
-
Add aniline, a palladium catalyst, and an oxidizing agent to the reaction mixture.
-
Heat the mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Characterize the final product using techniques such as NMR, IR, and Mass Spectrometry.
Antimicrobial Susceptibility Testing
The following diagram illustrates the general workflow for determining the antimicrobial activity of the test compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial Activity in Pyrimidine Derivatives in Lab, Using Agar Well-diffusion Method - An Update on Novel Research, Pharmaceutical Science and Technology, Science Publishing Group [sciencepublishinggroup.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. In vitro antimicrobial activities of novel anilinouracils which selectively inhibit DNA polymerase III of gram-positive bacteria [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Innovative antimicrobial substances based on uracil S-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What are DNA polymerase III inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Enzyme Inhibition Assays of 5-anilinopyrimidine-2,4(1H,3H)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine-2,4(1H,3H)-dione, a core structure in many biologically active molecules, serves as a scaffold for the development of various therapeutic agents. Derivatives of this molecule have demonstrated inhibitory activity against a range of enzymes, indicating their potential in drug discovery. This document provides a detailed protocol for an enzyme inhibition assay, using Thymidine Phosphorylase (TP) as a representative target enzyme for pyrimidine derivatives. Thymidine phosphorylase is involved in pyrimidine nucleoside metabolism and is a target in cancer therapy. While the specific enzyme target for 5-anilinopyrimidine-2,4(1H,3H)-dione must be experimentally determined, the following protocol for a Thymidine Phosphorylase inhibition assay offers a comprehensive template that can be adapted for various enzyme systems.
Target Enzyme: Thymidine Phosphorylase (TP)
Thymidine phosphorylase (TP) catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate. Elevated levels of TP have been observed in various solid tumors, where it is associated with angiogenesis and tumor progression. Therefore, inhibitors of TP are of significant interest as potential anti-cancer agents.
Principle of the Assay
The activity of TP can be monitored spectrophotometrically by measuring the change in absorbance at 290 nm, which corresponds to the conversion of thymidine to thymine.[1][2][3] The assay measures the rate of this reaction in the presence and absence of an inhibitor to determine the extent of enzyme inhibition.
Data Presentation
The results of the enzyme inhibition assay are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The IC50 values for a series of compounds can be summarized in a table for easy comparison.
| Compound | Target Enzyme | IC50 (µM) |
| This compound | User-determined | User-determined |
| Compound A (Example) | Thymidine Phosphorylase | 15.2 ± 1.8 |
| Compound B (Example) | Thymidine Phosphorylase | 25.7 ± 3.1 |
| 7-Deazaxanthine (Reference Inhibitor) | Thymidine Phosphorylase | 38.68 ± 1.12[3] |
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant human or E. coli Thymidine Phosphorylase (TP) (e.g., Sigma-Aldrich)[1][4]
-
Substrate: Thymidine (Sigma-Aldrich)
-
Buffer: Potassium phosphate buffer (50 mM, pH 7.0-7.4)[1][2][4]
-
Test Compound: this compound (or derivatives) dissolved in Dimethyl Sulfoxide (DMSO)
-
Reference Inhibitor: 7-Deazaxanthine (or other known TP inhibitor)
-
Equipment:
Experimental Workflow
Experimental workflow for the enzyme inhibition assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.0.
-
Prepare a stock solution of thymidine (e.g., 1.5 mM) in the potassium phosphate buffer.[2]
-
Prepare a stock solution of the TP enzyme in the same buffer to the desired concentration (e.g., 0.058 units/well).[2][4]
-
Prepare stock solutions of the test compound (this compound) and the reference inhibitor in DMSO. Serially dilute these stock solutions to obtain a range of concentrations for IC50 determination.
-
-
Assay in 96-Well Plate:
-
Set up the 96-well plate with wells for the blank (no enzyme), control (enzyme and substrate, no inhibitor), test compound at various concentrations, and reference inhibitor at various concentrations.
-
To each well (except the blank), add 150 µL of the 50 mM potassium phosphate buffer.[2]
-
Add 10 µL of the test compound or reference inhibitor solution at different concentrations to the respective wells. For the control wells, add 10 µL of DMSO.[2]
-
Add 20 µL of the TP enzyme solution to all wells except the blank wells. To the blank wells, add 20 µL of buffer.[2]
-
Mix the contents of the wells gently by tapping the plate.
-
Pre-incubate the plate at a constant temperature (e.g., 30°C) for 10 minutes.[2][4]
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the thymidine substrate solution to all wells.[2] The final volume in each well should be 200 µL.
-
Immediately place the plate in the microplate reader and start measuring the absorbance at 290 nm.
-
Readings can be taken in a kinetic mode (e.g., every minute for 10-30 minutes) or as an endpoint reading after a fixed incubation time (e.g., 10 minutes).[1][2]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well by determining the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitor using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the general mechanism of competitive enzyme inhibition, which is a common mode of action for small molecule inhibitors. Kinetic studies, such as generating Lineweaver-Burk plots, would be necessary to determine the specific mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound.[2]
Mechanism of competitive enzyme inhibition.
Conclusion
This document provides a robust and adaptable protocol for conducting an enzyme inhibition assay for pyrimidine-2,4(1H,3H)-dione derivatives, using Thymidine Phosphorylase as a prime example. Researchers and drug development professionals can utilize this framework to assess the inhibitory potential of novel compounds like this compound against their specific enzyme targets. Adherence to detailed experimental procedures and careful data analysis are crucial for obtaining reliable and reproducible results in the quest for novel enzyme inhibitors.
References
- 1. 2.8. Thymidine Phosphorylase Inhibition [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Thymidine Phosphorylase Inhibitor Based on Quinoxaline Derivatives and Their Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Assessment of Thymidine Phosphorylase Function: Measurement of Plasma Thymidine (and Deoxyuridine) and Thymidine Phosphorylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Practical Synthesis of Pyrimidine-2,4-diones via Condensation Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the practical synthesis of pyrimidine-2,4-diones, also known as uracils, with a focus on condensation reactions. These compounds are of significant interest in medicinal chemistry and drug development due to their broad range of biological activities.
Introduction
Pyrimidine-2,4-diones are a fundamental heterocyclic scaffold found in numerous biologically active molecules, including antiviral, antitumor, antibacterial, and anti-inflammatory agents. Condensation reactions offer a versatile and efficient approach to constructing this privileged core structure. Among these, the Biginelli reaction, a one-pot three-component synthesis, is a cornerstone for accessing highly functionalized dihydropyrimidinones, which can be subsequently oxidized to pyrimidine-2,4-diones. Variations of this reaction, along with other condensation strategies involving malonic esters and β-ketoesters, provide a diverse toolkit for synthetic chemists.
Key Synthetic Strategies
The most widely employed methods for the synthesis of pyrimidine-2,4-diones involve the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a urea or thiourea derivative.
The Biginelli Reaction
The Biginelli reaction is a powerful one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions.[1][2] This reaction directly yields 3,4-dihydropyrimidin-2(1H)-ones or -thiones, which are valuable intermediates and can be readily oxidized to the corresponding pyrimidine-2,4-diones. The classical Biginelli reaction often required harsh conditions and gave low yields, but modern modifications have significantly improved its efficiency and substrate scope.[3]
Reaction Scheme:
Caption: General scheme of the Biginelli reaction.
Condensation with Malonic Esters
The reaction of malonic esters with urea in the presence of a strong base like sodium ethoxide is a classical method for the synthesis of barbituric acid (pyrimidine-2,4,6-trione). By selecting appropriately substituted malonic esters, this method can be adapted to produce a variety of pyrimidine-2,4-dione derivatives.
Synthesis from β-Ketoesters and S-Alkylisothioureas
A convenient one-pot synthesis of 4-pyrimidone-2-thioethers can be achieved through the sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters.[4] These thioethers are versatile intermediates for further functionalization.
Data Presentation
The following tables summarize quantitative data for the synthesis of pyrimidine-2,4-dione derivatives via the Biginelli reaction, highlighting the effects of different catalysts and substrates on reaction yields and times.
Table 1: Comparison of Catalysts for the Biginelli Reaction
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | HCl (catalytic) | Ethanol | Reflux | 18 | 45 | [5] |
| 2 | Benzaldehyde | Ethyl acetoacetate | Urea | Yb(OTf)₃ (10) | None | 100 | 1.5 | 92 | [1] |
| 3 | 4-Cl-Benzaldehyde | Ethyl acetoacetate | Urea | InCl₃ (10) | Acetonitrile | Reflux | 8 | 94 | [1] |
| 4 | Benzaldehyde | Ethyl acetoacetate | Thiourea | [Btto][p-TSA] (5) | None | 90 | 0.5 | 95 | [3] |
| 5 | 4-MeO-Benzaldehyde | Methyl acetoacetate | Urea | Amberlite IR-120 | Ethanol | Reflux | 5 | 88 | [6] |
| 6 | Benzaldehyde | Ethyl acetoacetate | Urea | p-DBSA (5) | None | 80 | 2.5 | 92 | [7] |
Table 2: Substrate Scope for the Biginelli Reaction using [Btto][p-TSA] Catalyst [3]
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Time (min) | Yield (%) |
| 1 | C₆H₅CHO | Ethyl acetoacetate | Urea | 30 | 94 |
| 2 | 4-CH₃C₆H₄CHO | Ethyl acetoacetate | Urea | 30 | 92 |
| 3 | 4-ClC₆H₄CHO | Ethyl acetoacetate | Urea | 30 | 96 |
| 4 | 4-NO₂C₆H₄CHO | Ethyl acetoacetate | Urea | 30 | 98 |
| 5 | C₆H₅CHO | Ethyl acetoacetate | Thiourea | 30 | 95 |
| 6 | 4-CH₃OC₆H₄CHO | Ethyl acetoacetate | Thiourea | 30 | 90 |
| 7 | 2-Furyl-CHO | Ethyl acetoacetate | Urea | 30 | 88 |
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction using a Brønsted Acidic Ionic Liquid Catalyst[3]
This protocol describes a solvent-free synthesis of 3,4-dihydropyrimidin-2(1H)-ones and -thiones.
Materials:
-
Aldehyde (3 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (3 mmol)
-
Urea or thiourea (4.5 mmol)
-
[Btto][p-TSA] (1-butyl-3-(4-sulfobutyl)-1H-tetrazolium-5-thiolate p-toluenesulfonate) (0.15 mmol, 5 mol%)
Procedure:
-
Combine the aldehyde, β-ketoester, urea or thiourea, and [Btto][p-TSA] in a round-bottom flask equipped with a magnetic stirrer.
-
Heat the reaction mixture at 90 °C with stirring for 30 minutes. Alternatively, the reaction can be stirred at 30 °C for 10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture and stir for 10 minutes.
-
Collect the solid product by filtration.
-
Wash the crude product with cold water and then recrystallize from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one or -thione.
Protocol 2: Synthesis of 6-Aminopyrimidine-2,4-dione[8]
Materials:
-
Urea (0.6 g, 10 mmol)
-
Cyanoacetic acid (0.93 g, 11 mmol)
-
Acetic anhydride (5 mL)
-
5% Sodium hydroxide solution
Procedure:
-
In a flask, mix urea and cyanoacetic acid in acetic anhydride.
-
Heat the mixture at 100-120 °C for 3 hours.
-
Remove the excess acetic anhydride and acetic acid formed during the reaction under reduced pressure.
-
Cool the residue and slowly add 5% NaOH solution.
-
The precipitate of 6-aminopyrimidine-2,4-dione will form.
-
Collect the product by filtration, wash with cold water, and dry.
Visualizations
Biginelli Reaction Mechanism
The proposed mechanism for the Biginelli reaction involves an initial acid-catalyzed condensation between the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol and subsequent cyclization and dehydration to yield the dihydropyrimidinone.
References
- 1. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application of the Kirby-Bauer Disc Diffusion Method for Pyrimidine-2,4-diones
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrimidine-2,4-diones, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial properties.[1][2][3] The Kirby-Bauer disc diffusion method is a widely used, standardized, and cost-effective technique to assess the in vitro antimicrobial susceptibility of bacteria and fungi to various compounds.[4][5][6][7] This document provides a detailed protocol for applying the Kirby-Bauer method to evaluate the antimicrobial potential of novel pyrimidine-2,4-dione derivatives and presents exemplary data from studies on such compounds.
Data Presentation
The following tables summarize the antimicrobial activity of selected pyrimidine-2,4-dione derivatives, as determined by the Kirby-Bauer disc diffusion method. The data is presented as the diameter of the zone of inhibition in millimeters (mm).
Table 1: Antibacterial Activity of Pyrimidine-2,4-dione Derivatives (Zone of Inhibition in mm)
| Compound Code | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Bacillus subtilis | Escherichia coli | |
| OBP01 | 09 | 08 |
| OBP02 | - | - |
| OBP03 | 05 | 10 |
| OBP05 | 07 | 08 |
| Standard Drug (e.g., Ciprofloxacin) | 20 | 17 |
Data extracted from a study where test compounds were used at a concentration of 100µg/ml.[1]
Table 2: Antifungal Activity of Pyrimidine-2,4-dione Derivatives (Zone of Inhibition in mm)
| Compound Code | Fungi |
| Aspergillus niger | |
| OBP01 | 06 |
| OBP03 | 07 |
| OBP05 | 07 |
| Standard Drug (e.g., Fluconazole) | 15 |
Data extracted from a study where test compounds were used at a concentration of 100µg/ml.[1]
Experimental Protocols
This section outlines a detailed methodology for performing the Kirby-Bauer disc diffusion test for pyrimidine-2,4-dione derivatives, based on established standards and practices.[4][6][8]
1. Preparation of Materials
-
Test Compounds: Synthesized pyrimidine-2,4-dione derivatives.
-
Solvent: A suitable solvent to dissolve the test compounds, such as Dimethyl sulfoxide (DMSO).
-
Standard Antibiotic Discs: Commercially available discs of known antibiotics for quality control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Sterile Filter Paper Discs: Blank, sterile 6-mm filter paper discs.
-
Microbial Cultures: Pure, overnight broth cultures of the test microorganisms (e.g., Bacillus subtilis, Escherichia coli, Aspergillus niger, Penicillium marneffei).
-
Growth Media: Mueller-Hinton Agar (MHA) for bacteria and a suitable agar for fungi (e.g., Sabouraud Dextrose Agar). The agar should be poured into petri dishes to a uniform depth of 4 mm.[4][9]
-
0.5 McFarland Turbidity Standard: For standardizing the inoculum density.[8]
-
Sterile Equipment: Cotton swabs, forceps, micropipettes, petri dishes, and glassware.
2. Inoculum Preparation
-
From a pure culture, select 3-5 isolated colonies of the test microorganism.
-
Transfer the colonies to a tube of sterile broth (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35-37°C until it reaches the turbidity of the 0.5 McFarland standard. This is typically achieved within a few hours for rapidly growing bacteria.[6][8]
-
Adjust the inoculum density by adding sterile broth or more bacteria as needed to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
3. Inoculation of Agar Plates
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.[10]
-
Remove excess inoculum by pressing the swab firmly against the inside wall of the tube.[4][6]
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[6]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[8]
4. Preparation and Application of Discs
-
Dissolve the pyrimidine-2,4-dione derivatives in a suitable solvent (e.g., DMSO) to achieve the desired concentration (e.g., 100 µg/ml).[1]
-
Impregnate the sterile blank filter paper discs with a specific volume of the test compound solution. A solvent control disc (impregnated with only the solvent) should also be prepared to ensure the solvent has no antimicrobial activity.
-
Allow the discs to dry completely in a sterile environment.
-
Using sterile forceps, place the impregnated discs and the standard antibiotic discs on the surface of the inoculated agar plates. Discs should be placed at least 24 mm apart from each other and from the edge of the plate.[4][6]
-
Gently press each disc to ensure complete contact with the agar surface.[4]
5. Incubation
-
Invert the petri dishes and place them in an incubator within 15 minutes of disc application.[6]
-
Incubate the plates at 35-37°C for 16-24 hours for bacteria.[4][6][7] Fungal plates may require longer incubation periods and different temperatures.
6. Interpretation of Results
-
After incubation, measure the diameter of the zone of complete inhibition around each disc to the nearest millimeter (mm), including the diameter of the disc itself.[4][6]
-
The results are typically interpreted by comparing the zone diameters to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) for known antibiotics to classify the organism as susceptible, intermediate, or resistant.[4][8] For novel compounds, the zone of inhibition provides a measure of their antimicrobial potency.
Visualizations
Experimental Workflow for Kirby-Bauer Testing of Pyrimidine-2,4-diones
Caption: Workflow of the Kirby-Bauer disc diffusion method.
Logical Relationship of Kirby-Bauer Principle
Caption: Principle of the Kirby-Bauer disc diffusion assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel pyrimidine-2,4-diones and 2-thioxo-pyrimidine-4-ones as potential anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. biolabtests.com [biolabtests.com]
- 8. asm.org [asm.org]
- 9. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 10. hardydiagnostics.com [hardydiagnostics.com]
Application Notes and Protocols for Evaluating 5-Anilinopyrimidine Derivatives in Antimicrobial Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive set of protocols for the antimicrobial evaluation of novel 5-anilinopyrimidine derivatives. The methodologies outlined below are designed to systematically assess the efficacy of these compounds against a panel of pathogenic microorganisms, determine their mode of action, and evaluate their preliminary safety profile.
General Experimental Workflow
The evaluation of 5-anilinopyrimidine derivatives follows a stepwise approach, beginning with primary screening for inhibitory activity and progressing to more detailed characterization of bactericidal effects, impact on biofilms, and cytotoxicity.
Caption: Overall workflow for antimicrobial evaluation of 5-anilinopyrimidine derivatives.
Potential Mechanism of Action: Inhibition of Bacterial Cell Division
Some pyrimidine derivatives have been shown to exert their antibacterial effect by targeting essential cellular processes. One such potential mechanism is the inhibition of the FtsZ protein, which is critical for bacterial cell division.
Caption: Potential mechanism of action via inhibition of FtsZ polymerization.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[1][2] The broth microdilution method is a commonly used technique.[1][3]
Materials:
-
96-well microtiter plates
-
Test 5-anilinopyrimidine derivatives
-
Bacterial/fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium[4]
-
Spectrophotometer or microplate reader
-
Positive control (e.g., ciprofloxacin, vancomycin)
-
Negative control (medium only)
-
Growth control (medium with inoculum)
Protocol:
-
Inoculum Preparation:
-
From a fresh agar plate, pick a few colonies of the test microorganism and suspend them in sterile broth.
-
Incubate the culture at 37°C until it reaches the mid-logarithmic phase of growth.[5]
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
-
-
Compound Dilution:
-
Prepare a stock solution of the 5-anilinopyrimidine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the 96-well plate using MHB to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well containing the diluted compound.
-
Include positive, negative, and growth controls on each plate.
-
Incubate the plates at 37°C for 18-24 hours.[1]
-
-
Result Determination:
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[8][9] It is determined after the MIC has been established.
Materials:
-
MIC plate from the previous assay
-
Nutrient agar plates
-
Sterile pipette tips and spreader
Protocol:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-20 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh nutrient agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 24 hours.
-
-
Result Determination:
Time-Kill Kinetics Assay
This assay assesses the rate at which an antimicrobial agent kills a microorganism over time.[10][11]
Materials:
-
Bacterial culture in log phase
-
Test compound at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Growth medium (MHB)
-
Nutrient agar plates
-
Sterile saline or PBS for dilutions
Protocol:
-
Preparation:
-
Prepare flasks containing MHB with the test compound at the desired concentrations (e.g., 0x, 1x, 2x, and 4x MIC).
-
Prepare a bacterial inoculum as described for the MIC assay, adjusted to a starting concentration of ~1-5 x 10⁵ CFU/mL.[5]
-
-
Incubation and Sampling:
-
Colony Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate a known volume of each dilution onto nutrient agar plates.
-
Incubate the plates at 37°C for 24 hours and count the number of colony-forming units (CFUs).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[10]
-
Anti-Biofilm Assay
This assay evaluates the ability of the compounds to inhibit biofilm formation or eradicate pre-formed biofilms.[13]
Materials:
-
96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) or other suitable medium
-
Crystal Violet solution (0.1%)
-
Ethanol or acetic acid for destaining
-
Microplate reader
Protocol for Biofilm Inhibition:
-
Prepare serial dilutions of the 5-anilinopyrimidine derivatives in the wells of a 96-well plate.
-
Add the bacterial inoculum (adjusted to ~10⁶ CFU/mL) to each well.[14]
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.
-
Gently wash the wells with PBS to remove planktonic (non-adherent) cells.[15]
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.[13]
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound stain with 33% acetic acid or ethanol.[14]
-
Measure the absorbance at 570-595 nm. A reduction in absorbance compared to the untreated control indicates inhibition of biofilm formation.
Protocol for Pre-formed Biofilm Eradication:
-
Allow biofilms to form in the 96-well plate by incubating the bacterial culture for 24-48 hours, as described above.
-
Remove the planktonic cells and wash the wells with PBS.
-
Add fresh medium containing serial dilutions of the test compounds to the wells with the pre-formed biofilms.
-
Incubate for another 24 hours.
-
Quantify the remaining biofilm using the crystal violet staining method described above.
Cytotoxicity Assay (MTT Assay)
This assay assesses the potential toxicity of the compounds to mammalian cells, which is a critical step in drug development. The MTT assay measures the metabolic activity of cells as an indicator of their viability.[16]
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
96-well tissue culture plates
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[16]
-
Solubilization solution (e.g., DMSO, SDS-HCl)[17]
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Remove the medium and add fresh medium containing serial dilutions of the 5-anilinopyrimidine derivatives.
-
Incubate for 24-48 hours.
-
-
MTT Addition:
-
Solubilization and Measurement:
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18]
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.
-
Data Presentation
Quantitative data from the assays should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) of 5-Anilinopyrimidine Derivatives (µg/mL)
| Compound | Gram-Positive Strain 1 (e.g., S. aureus) | Gram-Positive Strain 2 (e.g., E. faecalis) | Gram-Negative Strain 1 (e.g., E. coli) | Gram-Negative Strain 2 (e.g., P. aeruginosa) | Fungal Strain 1 (e.g., C. albicans) |
| Derivative 1 | |||||
| Derivative 2 | |||||
| Derivative 3 | |||||
| Positive Control |
Table 2: Minimum Bactericidal Concentration (MBC) of 5-Anilinopyrimidine Derivatives (µg/mL)
| Compound | Gram-Positive Strain 1 (e.g., S. aureus) | Gram-Negative Strain 1 (e.g., E. coli) | MBC/MIC Ratio |
| Derivative 1 | |||
| Derivative 2 | |||
| Derivative 3 | |||
| Positive Control |
Table 3: Anti-Biofilm Activity of 5-Anilinopyrimidine Derivatives
| Compound | Biofilm Inhibitory Concentration (BIC₅₀) (µg/mL) | Biofilm Eradication Concentration (BEC₅₀) (µg/mL) |
| S. aureus | P. aeruginosa | |
| Derivative 1 | ||
| Derivative 2 | ||
| Derivative 3 | ||
| Positive Control |
Table 4: Cytotoxicity of 5-Anilinopyrimidine Derivatives
| Compound | IC₅₀ on Mammalian Cell Line (e.g., HepG2) (µg/mL) | Selectivity Index (SI = IC₅₀ / MIC) |
| Derivative 1 | ||
| Derivative 2 | ||
| Derivative 3 | ||
| Positive Control |
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. protocols.io [protocols.io]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. microchemlab.com [microchemlab.com]
- 10. emerypharma.com [emerypharma.com]
- 11. scribd.com [scribd.com]
- 12. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries [app.jove.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. bds.berkeley.edu [bds.berkeley.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 5-Anilinopyrimidine-2,4(1H,3H)-dione Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-anilinopyrimidine-2,4(1H,3H)-dione derivatives. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound derivatives, which are typically synthesized through the condensation of 5-aminouracil with various aniline derivatives.
Issue 1: Low or No Product Yield
-
Question: My reaction is showing very low or no yield of the desired this compound. What are the potential causes and solutions?
-
Answer: Low or no product yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshoot this problem:
-
Reagent Quality: Ensure the 5-aminouracil and the aniline derivative are pure. Impurities in starting materials can inhibit the reaction or lead to unwanted side products. Consider recrystallizing or purifying the starting materials if their purity is questionable.
-
Reaction Conditions:
-
Temperature: The reaction temperature is crucial. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of reactants or products. Experiment with a temperature gradient to find the optimal range.
-
Solvent: The choice of solvent is critical. High-boiling point polar aprotic solvents like DMF or DMSO are often used to facilitate the dissolution of the reactants and drive the reaction at elevated temperatures. If solubility is an issue, consider experimenting with solvent mixtures.
-
Catalyst: While some condensations can proceed without a catalyst, an acid or base catalyst can significantly improve the reaction rate and yield. Common catalysts include p-toluenesulfonic acid (p-TsOH) or piperidine. The choice and concentration of the catalyst may need to be optimized.
-
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present.
-
Atmosphere: 5-aminouracil and some aniline derivatives can be sensitive to oxidation, especially at high temperatures. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation and improve the yield.
-
Issue 2: Formation of Multiple Products/Side Reactions
-
Question: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of byproducts. What are the common side reactions and how can I minimize them?
-
Answer: The formation of multiple products is often due to side reactions. Here are some common possibilities and mitigation strategies:
-
Self-condensation of 5-aminouracil: At high temperatures, 5-aminouracil can undergo self-condensation. This can be minimized by using a moderate reaction temperature and ensuring the aniline derivative is present in a stoichiometric or slight excess.
-
Oxidation of 5-aminouracil: As mentioned earlier, 5-aminouracil can be oxidized.[1] Performing the reaction under an inert atmosphere is the most effective way to prevent this.[1]
-
Polysubstitution on the aniline ring: If the aniline derivative has multiple reactive sites, polysubstitution can occur. This is less common in this specific reaction but can be addressed by using aniline derivatives with appropriate protecting groups on other reactive functionalities.
-
Formation of colored impurities: The formation of dark-colored reaction mixtures is often an indication of decomposition or polymerization. This can be mitigated by optimizing the reaction temperature and time, and by using an inert atmosphere.
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying the final product. What are the recommended purification methods?
-
Answer: Purification of this compound derivatives can be challenging due to their often low solubility in common organic solvents.
-
Recrystallization: This is the most common and effective method for purifying these compounds. Finding a suitable solvent or solvent system is key.
-
Start by testing the solubility of your crude product in a range of solvents at room temperature and upon heating.
-
Good recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Commonly used solvents for recrystallization of pyrimidine derivatives include ethanol, methanol, acetic acid, DMF/water mixtures, or DMSO/water mixtures.
-
If the product is soluble only in high-boiling point solvents like DMF or DMSO, a diffusion crystallization method can be effective.[2] Dissolve the compound in a minimal amount of the high-boiling point solvent and then place this solution in a larger container with a miscible anti-solvent (a solvent in which the product is insoluble).[2] The anti-solvent will slowly diffuse into the product solution, causing the product to crystallize out.[2]
-
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used. However, due to the polarity of these compounds, a polar mobile phase is often required (e.g., dichloromethane/methanol or ethyl acetate/methanol mixtures). Tailing of spots on the TLC plate can be an issue, which can sometimes be mitigated by adding a small amount of acetic acid or triethylamine to the eluent.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound derivatives?
A1: The reaction proceeds via a nucleophilic aromatic substitution or a condensation reaction. The amino group of 5-aminouracil acts as a nucleophile, attacking the aniline derivative. The exact mechanism can vary depending on the specific aniline derivative and the presence of a catalyst.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction progress. Use a suitable solvent system that provides good separation between the starting materials and the product. The spots can be visualized under UV light or by using an appropriate staining agent.
Q3: What are the typical reaction conditions for this synthesis?
A3: Typical reaction conditions involve heating 5-aminouracil and the aniline derivative in a high-boiling point solvent such as DMF or DMSO at temperatures ranging from 100 to 180 °C for several hours. An acid or base catalyst may be used to improve the reaction rate.
Data Presentation
The following tables summarize quantitative data on the effect of different reaction parameters on the yield of pyrimidine derivatives, based on literature for similar compounds.
Table 1: Effect of Solvent on the Yield of Pyrido[2,3-d]pyrimidine Derivatives
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | 100 | 5 | 75 |
| 2 | Ethanol | 80 | 8 | 82 |
| 3 | DMF | 120 | 4 | 90 |
| 4 | DMSO | 130 | 3 | 92 |
| 5 | Acetic Acid | 110 | 6 | 85 |
Note: This data is illustrative and based on the synthesis of related pyridopyrimidine compounds. Optimal conditions for this compound derivatives may vary.
Table 2: Effect of Catalyst on the Yield of Pyrido[2,3-d]pyrimidine Derivatives
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | DMF | 120 | 12 | 60 |
| 2 | p-TsOH | DMF | 120 | 4 | 90 |
| 3 | Piperidine | DMF | 120 | 5 | 88 |
| 4 | Acetic Acid | DMF | 120 | 6 | 85 |
| 5 | L-proline | Ethanol | 80 | 7 | 89 |
Note: This data is illustrative and based on the synthesis of related pyridopyrimidine compounds. The choice of catalyst and its effectiveness will depend on the specific substrates used.
Experimental Protocols
General Protocol for the Synthesis of this compound Derivatives
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-aminouracil (1 equivalent) and the desired aniline derivative (1-1.2 equivalents).
-
Solvent and Catalyst Addition: Add a suitable solvent (e.g., DMF or DMSO) to the flask to achieve a concentration of approximately 0.1-0.5 M. If a catalyst is used (e.g., p-TsOH, 0.1 equivalents), add it at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 120-160 °C) and stir for the required time (monitor by TLC). It is recommended to perform the reaction under an inert atmosphere (N₂ or Ar).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water or ice to precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with water, followed by a small amount of a cold organic solvent (e.g., ethanol or diethyl ether) to remove soluble impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or solvent system.
Mandatory Visualization
Experimental Workflow for Synthesis and Purification
Caption: A typical experimental workflow for the synthesis and purification of this compound derivatives.
Troubleshooting Logic for Low Product Yield
References
Technical Support Center: Pyrimidine-Dione Synthesis
Welcome to the Technical Support Center for Pyrimidine-Dione Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrimidine-dione derivatives. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to assist in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis of pyrimidine-diones, such as dihydropyrimidinones (from the Biginelli reaction) and pyrano[2,3-d]pyrimidine-diones.
Issue 1: Low Reaction Yield
Question: I am getting a very low yield in my pyrimidine-dione synthesis. What are the potential causes and how can I improve it?
Answer: Low yields are a common issue in pyrimidine-dione synthesis, often stemming from suboptimal reaction conditions or reagent quality. Here is a step-by-step guide to troubleshoot and improve your yield:
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yields.
Detailed Explanation:
-
Reagent Quality: The purity of your starting materials is critical. Aldehydes, in particular, can oxidize over time to their corresponding carboxylic acids, which will not participate in the reaction. Ensure your β-dicarbonyl compounds and urea/thiourea are also of high purity. The stoichiometry of the reactants should be precise; for the Biginelli reaction, using a slight excess of urea can sometimes improve yields.
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact the reaction outcome. While the original Biginelli reaction uses ethanol, many newer protocols have shown that solvent-free conditions or the use of other polar solvents can lead to higher yields.[1][2]
-
Temperature: The optimal temperature depends on the specific substrates and catalyst used. While some reactions require reflux, others can proceed efficiently at room temperature, especially with highly active catalysts.
-
Reaction Time: It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while excessively long times, especially at high temperatures, can lead to the formation of byproducts and decomposition of the desired product.
-
-
Catalyst: The choice and amount of catalyst are pivotal. Traditional methods using strong Brønsted acids often give moderate yields.[3] Modern methods employing Lewis acids or organocatalysts can significantly improve yields and shorten reaction times.[4][5] Ensure the catalyst is active and used in the correct concentration.
-
Work-up and Purification: Product loss can occur during the work-up and purification steps. If the product is highly soluble in the recrystallization solvent, significant amounts can be lost. Consider alternative purification methods like column chromatography if recrystallization proves inefficient.[6]
Issue 2: Presence of Significant Side Products/Impurities
Question: My final product is impure, and I'm having trouble with purification. What are the likely side products and how can I minimize their formation and remove them?
Answer: The formation of side products is a common challenge, often arising from competing reaction pathways. Understanding these pathways can help in minimizing their formation and devising an effective purification strategy.
Common Side Reaction Pathways in Biginelli-type Reactions
Caption: Potential side reaction pathways in pyrimidine-dione synthesis.
Common Impurities and Mitigation Strategies:
-
Knoevenagel Condensation Product: This byproduct arises from the condensation of the aldehyde and the β-ketoester. Its formation can be favored if the subsequent reaction with urea is slow. To minimize this, ensure all three components are mixed well from the start of the reaction. This intermediate can often be removed by recrystallization or column chromatography.
-
Hantzsch Pyridine-like Byproducts: Under certain conditions, especially with β-ketoesters and aldehydes, a competing Hantzsch-type reaction can occur, leading to the formation of dihydropyridine derivatives as impurities. Optimizing the stoichiometry and catalyst can help suppress this side reaction.
-
Aldehyde Self-Condensation Products: Aldehydes, particularly aliphatic ones, can undergo self-condensation (an aldol reaction) under acidic or basic conditions. Using freshly distilled aldehydes and carefully controlling the reaction temperature can minimize this.
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Unreacted Starting Materials: If the reaction does not go to completion, you will have unreacted starting materials in your crude product. Monitor the reaction by TLC to ensure completion. Unreacted starting materials can usually be removed by washing the crude product with a suitable solvent or by chromatography.
Purification Tips:
-
Recrystallization: This is the most common method for purifying pyrimidine-diones. Hot ethanol is often a good solvent choice.[7] If your product is too soluble, try a solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes). If the product oils out, try using a larger volume of solvent or a different solvent system.
-
Column Chromatography: For difficult separations, silica gel column chromatography can be effective. A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Washing: Washing the crude solid with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step. For example, washing with cold ethanol or diethyl ether can remove some unreacted starting materials and byproducts.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies on the synthesis of pyrimidine-diones, highlighting the impact of different catalysts, solvents, and conditions on reaction yield and time.
Table 1: Comparison of Catalysts in the Biginelli Reaction of Benzaldehyde, Ethyl Acetoacetate, and Urea
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl (cat.) | Ethanol | Reflux | 18 | 20-50 | [3] |
| Yb(OTf)₃ | None | 100 | 0.5 | 94 | [5] |
| InCl₃ | None | 90 | 0.25 | 92 | [5] |
| LiBr | None | 100 | 0.25 | 95 | [4] |
| Cu(II)-Schiff Base/SBA-15 | None | 100 | 0.08 | 94 | [1] |
| KH₂PO₄/PEG400 | None | 110 | 1 | 84 | [3] |
| None | None | 100 | 3 | <20 | [1] |
Table 2: Synthesis of Pyrano[2,3-d]pyrimidine-diones via Three-Component Reaction
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| None | Water | Reflux | 8 | Low | [8] |
| L-proline | Water/Ethanol | Room Temp | 2-3 h | 90-96 | [9] |
| DABCO | Water/Ethanol | Room Temp | 2-4 h | 84-97 | [9] |
| SBA-Pr-SO₃H | None | 140 °C | 15 min | 95 | [10] |
| CAN | Water (Ultrasonic) | Room Temp | 40 min | High | [9][11] |
| ZnO Nanopowders | None | 100 °C | 25 min | 96 | [12] |
Experimental Protocols
This section provides representative experimental protocols for the synthesis of common pyrimidine-dione derivatives.
Protocol 1: Synthesis of a Dihydropyrimidinone via the Biginelli Reaction
This protocol is a general procedure for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones.
Reaction Scheme:
Caption: General scheme of the Biginelli reaction.
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and the chosen catalyst (e.g., 10 mol% of a Lewis acid).[13]
-
If performing the reaction under solvent-free conditions, heat the mixture at the desired temperature (e.g., 100-110 °C) with stirring.[3] If using a solvent, add the solvent (e.g., ethanol) and reflux the mixture.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid, wash it with cold ethanol, and dry.
-
If the product does not precipitate, pour the reaction mixture into crushed ice and stir.[7] Collect the resulting solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., hot ethanol) to obtain the pure dihydropyrimidinone.[7]
Protocol 2: Synthesis of a Pyrano[2,3-d]pyrimidine-dione
This protocol describes a general method for the three-component synthesis of pyrano[2,3-d]pyrimidine-diones.
Reaction Scheme:
Caption: General scheme for pyrano[2,3-d]pyrimidine-dione synthesis.
Procedure:
-
To a mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and barbituric acid (1 mmol) in a suitable solvent (e.g., a water/ethanol mixture), add the catalyst (e.g., 10 mol% L-proline).[9]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, the solid product that precipitates is collected by filtration.
-
Wash the solid with water and then with cold ethanol to remove any unreacted starting materials and catalyst.
-
Recrystallize the crude product from a suitable solvent like DMF/ethanol to obtain the pure pyrano[2,3-d]pyrimidine-dione.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. jsynthchem.com [jsynthchem.com]
- 3. mdpi.org [mdpi.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. odinity.com [odinity.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Recrystallization of 5-anilinopyrimidine-2,4(1H,3H)-dione
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 5-anilinopyrimidine-2,4(1H,3H)-dione through recrystallization.
Troubleshooting Guide
My compound will not dissolve in the chosen solvent.
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Question: I've selected a solvent, but my this compound is not dissolving, even with heating. What should I do?
-
Answer:
-
Increase the temperature: Ensure you are heating the solvent to its boiling point, as solubility generally increases with temperature.[1][2]
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Add more solvent: You may not have added enough solvent. Add small increments of hot solvent until the solid dissolves. However, be cautious not to add too much, as this will reduce your final yield.[1][2]
-
Re-evaluate your solvent choice: If the compound remains insoluble even in a large volume of boiling solvent, the solvent is likely unsuitable. Consult the solvent selection table below and consider a more polar solvent or a solvent mixture. For compounds with low solubility in many common solvents, polar aprotic solvents like DMF or DMSO can be effective, though they may require removal under high vacuum.[3][4] A mixed solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent is added dropwise until turbidity appears, can also be effective.[5]
-
My compound "oils out" instead of forming crystals.
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Question: Upon cooling, my compound separates as an oil, not as solid crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[6] Here are several strategies to promote crystal formation:
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Reheat and add more solvent: The solution might be too concentrated. Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[6][7]
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Slow down the cooling process: Rapid cooling can favor oil formation.[7] Allow the solution to cool to room temperature on the benchtop, insulated from the cold surface, before moving it to an ice bath.[6][7]
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Use a seed crystal: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled solution to induce crystallization.[2][6]
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Scratch the flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites for crystal growth.[2][6]
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I have a very low yield of crystals.
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Question: After filtration, I have recovered very little of my compound. What went wrong?
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Answer: A low yield can result from several factors:
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Using too much solvent: This is a common reason for poor recovery, as a significant amount of the product will remain dissolved in the mother liquor.[2][6][7] If you suspect this is the case, you can try to evaporate some of the solvent and cool the solution again to recover more product.[6]
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Premature crystallization: If the product crystallizes in the funnel during a hot filtration step, you will lose a portion of your yield. Ensure the funnel and receiving flask are pre-heated.[1]
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Incomplete crystallization: Ensure the solution has been cooled sufficiently for an adequate amount of time to allow for maximum crystal formation.[1]
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My crystals are colored, but I expected a white product.
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Question: The starting material was colored, and my final crystals have retained this color. How can I remove colored impurities?
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Answer: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.
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After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip is often sufficient).
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Boil the solution with the charcoal for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
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Perform a hot filtration to remove the charcoal. The resulting filtrate should be colorless. Be aware that adding too much charcoal can lead to a loss of your desired product.
-
Frequently Asked Questions (FAQs)
What is the best solvent for recrystallizing this compound?
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For uracil and its derivatives, polar solvents are often a good starting point. Based on literature for similar compounds, consider the following:
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Single Solvents: Ethanol, acetone, or polar aprotic solvents like DMF and DMSO.[3][8][9][10]
-
Mixed Solvents: A combination of a solvent in which the compound is soluble (e.g., DMF, DMSO, or ethanol) and an anti-solvent in which it is insoluble (e.g., water, hexane, or dichloromethane) can be effective.[4][5] A patent for purifying uracil compounds suggests dissolving the crude product in a polar aprotic solvent and then performing a gradient cooling.[3]
How can I induce crystallization if no crystals form upon cooling?
If your solution becomes supersaturated without forming crystals, you can try the following techniques:
-
Add a seed crystal: This is the most reliable method to initiate crystallization.[2][6]
-
Scratch the inner surface of the flask: This creates microscopic imperfections that can serve as nucleation points.[2][6]
-
Cool to a lower temperature: Place the flask in an ice-salt bath to further decrease the solubility of your compound.[6]
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Reduce the solvent volume: If too much solvent was added, you can carefully evaporate a portion of it and attempt to crystallize the compound again from the more concentrated solution.[6]
How do I know if my product is pure after recrystallization?
A visual inspection can be a preliminary indicator; pure crystals should appear uniform with sharp edges.[1] To confirm purity, you should measure the melting point of your recrystallized product. A pure compound will have a sharp melting point range that is elevated compared to the crude material.[1] Further characterization by techniques such as NMR spectroscopy or chromatography (e.g., HPLC) can provide more definitive evidence of purity.[11]
Data Presentation
Table 1: Solvent Properties for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | Commonly used for pyrimidine derivatives.[8][9] |
| Acetone | 56 | Polar Aprotic | Can be effective for removing pigment impurities.[3] |
| Dimethylformamide (DMF) | 153 | Polar Aprotic | Good for compounds with low solubility; high boiling point.[3][4] |
| Dimethyl Sulfoxide (DMSO) | 189 | Polar Aprotic | Solubilizes many poorly soluble compounds; very high boiling point.[3][4][10] |
| Water | 100 | Polar Protic | Can be used as an anti-solvent with more soluble organic solvents.[5] |
| Dichloromethane (DCM) | 40 | Less Polar | Can be used as the outer solvent in diffusion crystallization with DMF.[4] |
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
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Solvent Selection: Begin by testing the solubility of a small amount of the crude material in various solvents (see Table 1) to find a suitable one.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[2]
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Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Pre-heat a funnel and a new receiving flask. If charcoal was used, use fluted filter paper to filter the hot solution to remove the charcoal and any insoluble impurities. If no charcoal was used, this step can be skipped unless there are visible insoluble impurities.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin during this time.[1] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[2]
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Drying: Allow the crystals to dry completely. The purity of the final product can be assessed by melting point analysis.
Visualizations
Caption: Workflow for the recrystallization of this compound with troubleshooting steps.
Caption: Logical diagram for selecting a suitable recrystallization solvent.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. CN109134385B - Method for purifying uracil compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. This compound | 4870-31-9 | Benchchem [benchchem.com]
Technical Support Center: Synthesis of 5-Anilinopyrimidine-2,4(1H,3H)-dione
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-anilinopyrimidine-2,4(1H,3H)-dione, also known as 5-anilinouracil.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction between a 5-halo-uracil, typically 5-bromouracil, and aniline. This reaction is usually carried out in a high-boiling point solvent and may be facilitated by a base.
Q2: My reaction mixture is turning dark brown/black. What is the likely cause?
A dark coloration is often indicative of aniline oxidation.[1] Aniline is susceptible to oxidation, especially at elevated temperatures in the presence of air, leading to the formation of colored polymeric impurities.
Q3: I am observing a significant amount of unreacted 5-bromouracil in my crude product. What could be the reason?
Incomplete reaction can be due to several factors:
-
Insufficient reaction time or temperature: The SNAr reaction on the electron-rich uracil ring can be sluggish.
-
Base stoichiometry: If a base is used to scavenge the HBr formed, insufficient amounts can halt the reaction.
-
Poor solubility of reactants: Ensure both 5-bromouracil and aniline are sufficiently soluble in the chosen solvent at the reaction temperature.
Q4: Are there any known stability issues with the final product?
While 5-anilinouracil is generally stable, prolonged exposure to harsh acidic or basic conditions, especially at high temperatures, could potentially lead to degradation. Uracil and its derivatives can be susceptible to hydrolysis.
Troubleshooting Guide: Identifying and Mitigating Side Products
This section addresses specific side products that may be encountered during the synthesis of this compound.
Issue 1: Presence of an Impurity with a mass corresponding to 5-hydroxyuracil.
Possible Cause: Hydrolysis of the starting material, 5-bromouracil, can occur in the presence of water at elevated temperatures, leading to the formation of 5-hydroxyuracil (also known as isobarbituric acid).
Identification: This side product can be identified using LC-MS, as it will have a molecular weight corresponding to C₄H₄N₂O₃ (128.08 g/mol ).
Mitigation Strategies:
-
Use anhydrous solvents: Ensure that the reaction solvent is thoroughly dried before use.
-
Inert atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the introduction of atmospheric moisture.
Issue 2: Observation of Colored Impurities.
Possible Cause: As mentioned in the FAQs, the primary cause of coloration is the oxidation of aniline.[1] This can lead to a complex mixture of highly colored polymeric species.
Identification: These impurities are often amorphous and can cause streaking on TLC plates. They may not exhibit sharp peaks in HPLC and can contribute to a broad, unresolved baseline.
Mitigation Strategies:
-
Degas the solvent: Prior to adding the reactants, degas the solvent to remove dissolved oxygen.
-
Use an inert atmosphere: Blanketing the reaction with nitrogen or argon will prevent atmospheric oxygen from entering the reaction vessel.
-
Freshly distilled aniline: Use freshly distilled aniline to remove any pre-existing oxidation products.
Table 1: Summary of Potential Side Products and Mitigation Approaches
| Side Product | Potential Cause | Identification Method | Mitigation Strategy |
| 5-Hydroxyuracil | Hydrolysis of 5-bromouracil | LC-MS (m/z = 129.03 [M+H]⁺) | Use anhydrous solvents; perform reaction under an inert atmosphere. |
| Aniline Oxidation Products | Oxidation of aniline by atmospheric oxygen | Visual observation (color), TLC, HPLC | Degas solvent; use an inert atmosphere; use freshly distilled aniline. |
| Unreacted 5-Bromouracil | Incomplete reaction | HPLC, TLC (comparison with standard) | Increase reaction time/temperature; ensure proper base stoichiometry. |
| Unreacted Aniline | Excess aniline used | HPLC, TLC (comparison with standard) | Optimize stoichiometry; purification by recrystallization or chromatography. |
Experimental Protocols
General Protocol for the Synthesis of this compound:
A mixture of 5-bromouracil (1.0 eq), aniline (1.1-1.5 eq), and a high-boiling point solvent (e.g., dimethylformamide, dimethyl sulfoxide, or N-methyl-2-pyrrolidone) is heated at a temperature ranging from 100 to 150 °C for several hours. The reaction progress is monitored by TLC or HPLC. Upon completion, the reaction mixture is cooled, and the product is typically isolated by precipitation upon addition of water, followed by filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Formation of common side products during synthesis.
Caption: A logical workflow for troubleshooting side product formation.
References
overcoming solubility issues of 5-anilinopyrimidine-2,4(1H,3H)-dione in assays
This guide provides troubleshooting strategies and frequently asked questions to help researchers overcome solubility challenges encountered with 5-anilinopyrimidine-2,4(1H,3H)-dione and its derivatives during in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative precipitating in my aqueous assay buffer?
A1: this compound and its analogs are often hydrophobic, crystalline solids with inherently low aqueous solubility.[1][2] When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound's concentration may exceed its solubility limit, causing it to precipitate out of the solution.
Q2: What is the first and most common solvent to try for these compounds?
A2: Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for biological assays.[3][4] Most pyrimidine derivatives are readily soluble in DMSO.[5] However, the final concentration of DMSO in the assay must be carefully controlled to avoid artifacts.
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A3: The maximum tolerated DMSO concentration is highly cell-type dependent. Generally, a final concentration of 0.1% to 0.5% is considered safe for most cell lines with minimal impact on cell viability or function.[6] Concentrations above 1% can cause significant cytotoxicity, damage cell membranes, or interfere with assay readouts.[3][4][7] It is crucial to perform a solvent tolerance study for your specific cell line and assay.
Q4: My compound is still not soluble enough, or it precipitates upon dilution. What are my next steps?
A4: If direct dilution of a DMSO stock is problematic, several alternative strategies can be employed. These include using co-solvents, surfactants, or complexation agents like cyclodextrins.[1][8] For in vivo studies, more advanced formulation techniques like lipid-based systems or particle size reduction may be necessary.[9]
Q5: Can the solvent itself interfere with my assay?
A5: Yes. Solvents can interfere with assay signals, bind to target proteins, or alter cell membrane permeability.[7][10] For example, DMSO can sometimes compete with test compounds for binding to a drug target.[7] It is essential to include a "vehicle control" (assay buffer with the same final concentration of the solvent) in all experiments to account for any solvent-induced effects.
Troubleshooting Guides
Problem: Compound precipitates when diluted from a DMSO stock into aqueous media.
This is a common issue caused by the compound crashing out of solution when the solvent environment changes from organic to aqueous.
Recommended Solutions:
-
Optimize Dilution Method:
-
Serial Dilution: Instead of a large, single-step dilution, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of assay buffer (e.g., a 1:10 dilution) while vortexing, then add this intermediate dilution to the final assay volume.
-
Temperature: Gently warming the aqueous buffer (if compatible with your assay components) before adding the compound stock can sometimes help.
-
Stirring: Add the compound stock dropwise into the aqueous buffer while vigorously stirring or vortexing to ensure rapid dispersion.
-
-
Use a Co-solvent or Surfactant:
-
Reduce Final Compound Concentration: The simplest solution may be to lower the final concentration of the compound in the assay to a level below its aqueous solubility limit.
Problem: The required concentration of DMSO is toxic to my cells.
If your solvent tolerance experiments show that the necessary DMSO concentration is harmful, you must use an alternative solubilization strategy.
Recommended Solutions:
-
Use Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for pharmaceutical formulations.[13] The drug-cyclodextrin complex presents the drug in a water-soluble form.[14]
-
Explore Other Solvents: While less common for cell-based assays, ethanol can be used. However, it is often more cytotoxic than DMSO.[15] Always perform solvent tolerance tests.
-
Lipid-Based Formulations: For some applications, lipid-based delivery systems like emulsions or liposomes can encapsulate the compound, but this significantly complicates the experimental setup and may not be suitable for all assays.[2][16]
Data Presentation: Solvent Effects on Cell Viability
The following table summarizes typical effects of DMSO on various cell lines, as reported in the literature. A dedicated solvent tolerance assay is always recommended for your specific experimental system.
| DMSO Concentration | General Effect on Cell Lines | Key Considerations | Citation(s) |
| < 0.1% | Generally considered safe and non-toxic for most cell lines. | Ideal target for final assay concentration. | [4] |
| 0.1% - 1.0% | Can have inhibitory or stimulatory effects depending on the cell type and assay. Some sensitive cells may show reduced viability or altered function, especially with longer exposure times. | A critical concentration range that requires careful validation. Effects can be subtle and may alter experimental outcomes. | [3][4] |
| > 1.0% | Often cytotoxic. Can cause cell membrane damage, oxidative stress, and cell death. Significantly reduces readout parameters in most cellular assays. | Generally unacceptable for most cell-based assays unless exposure is very brief. | [3][4][7] |
| 3.0% - 5.0% | High cytotoxicity; can completely inhibit cell proliferation. | Used for applications like cryopreservation but not for functional assays. | [6] |
Experimental Protocols
Protocol 1: Determining Maximum Tolerated Solvent Concentration
This protocol helps establish a safe concentration of a solvent (e.g., DMSO) for your specific cell line and assay duration.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at the same density you would use for your primary assay. Allow cells to adhere and grow for 24 hours.
-
Prepare Solvent Dilutions: Prepare a series of dilutions of your solvent (e.g., DMSO) in your cell culture medium. Typical final concentrations to test are 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Also, prepare a "medium-only" control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.
-
Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: After incubation, assess cell viability using a standard method such as an MTT, MTS, or PrestoBlue assay.
-
Data Analysis: Normalize the results to the "medium-only" control (defined as 100% viability). The highest solvent concentration that does not cause a significant drop in viability (e.g., maintains >90% viability) is your maximum tolerated concentration.
Protocol 2: Preparing Compound Working Solutions
This protocol describes a best-practice method for diluting a hydrophobic compound from a high-concentration DMSO stock into an aqueous assay buffer to minimize precipitation.
Methodology:
-
Prepare High-Concentration Stock: Dissolve the this compound derivative in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure it is fully dissolved; gentle warming or sonication may be required.
-
Create an Intermediate Dilution: Prepare an intermediate dilution of the compound in 100% DMSO. For example, if your final assay requires a 10 µM concentration and the final DMSO concentration is 0.1%, you would need a 10 mM intermediate stock (a 1:1000 final dilution).
-
Final Dilution Step:
-
Aliquot the required volume of aqueous assay buffer into your final tube or plate well.
-
While vortexing or rapidly pipetting the aqueous buffer, add the small volume of the DMSO intermediate stock.
-
This rapid mixing helps to disperse the compound molecules before they have a chance to aggregate and precipitate.
-
-
Visual Inspection: Always visually inspect the final solution for any signs of precipitation (cloudiness or visible particles) before proceeding with the assay.
Visualizations
Workflow for Solubility Troubleshooting
The following diagram outlines a logical workflow for addressing solubility issues with your compound.
Caption: A decision-making flowchart for troubleshooting compound solubility.
Hypothetical Kinase Signaling Pathway
5-Anilinopyrimidine derivatives are often developed as kinase inhibitors. Poor solubility can prevent the compound from reaching its intracellular target, leading to a false-negative result.
Caption: Impact of poor solubility on a hypothetical kinase signaling pathway.
Workflow for Solvent Tolerance Assay
This diagram illustrates the key steps in performing a solvent tolerance assay to ensure your results are not skewed by solvent-induced artifacts.
Caption: Experimental workflow for a cell-based solvent tolerance assay.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. researchgate.net [researchgate.net]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. quora.com [quora.com]
- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the stability of 5-anilinopyrimidine-2,4(1H,3H)-dione derivatives
Technical Support Center: 5-Anilinopyrimidine-2,4(1H,3H)-dione Derivatives
This guide provides troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers in enhancing the chemical and physical stability of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for pyrimidine-2,4-dione derivatives?
A1: Pyrimidine-2,4-dione (uracil) derivatives are susceptible to several degradation pathways. The most common include photodegradation upon exposure to UV light, which can lead to the formation of cyclobutane dimers or C6-hydrates.[1][2] Hydrolysis, particularly at non-neutral pH, and oxidation can also occur, leading to ring-opening or modification of substituents.[3][4] The specific pathway is highly dependent on the compound's substitution pattern, solvent, pH, and exposure to light and oxygen.
Q2: How does the substitution on the 5-anilino ring affect stability?
A2: The electronic properties of substituents on the anilino ring can significantly influence stability. Electron-donating groups may increase susceptibility to oxidation, while electron-withdrawing groups can alter the pKa of the pyrimidine ring nitrogens, affecting solubility and stability at different pH values. The overall structure-activity relationship dictates the compound's stability profile.[5]
Q3: My compound is poorly soluble in aqueous buffers. How can I perform stability studies?
A3: Poor aqueous solubility is a common challenge. Strategies to address this include using co-solvents (e.g., DMSO, ethanol), but be aware that organic solvents can also influence degradation kinetics. Alternatively, formulation strategies such as creating amorphous solid dispersions with hydrophilic polymers or complexation with cyclodextrins can enhance apparent water solubility for in vitro testing.[6] For some derivatives, creating a more soluble prodrug can be a viable strategy for both testing and in vivo applications.[7]
Q4: What are the ideal storage conditions for these derivatives?
A4: To minimize degradation, this compound derivatives should be stored as a solid in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation. Solutions should be freshly prepared whenever possible. If solutions must be stored, they should be kept at low temperatures (e.g., -20°C or -80°C), protected from light, and purged with an inert gas.
Troubleshooting Guide
Q: My compound shows rapid degradation after being dissolved in DMSO for screening assays. What is happening?
A: While DMSO is a common solvent, it is hygroscopic and can contain or generate acidic impurities upon storage or exposure to light, which may catalyze the degradation of sensitive compounds.
-
Recommendation 1: Use fresh, high-purity, anhydrous DMSO for each experiment.
-
Recommendation 2: Prepare stock solutions immediately before use and minimize the time the compound spends in solution.
-
Recommendation 3: Evaluate alternative solvents like DMF or NMP, or consider co-solvent systems.
-
Recommendation 4: Perform a control experiment to assess the stability of your compound in the solvent alone over the time course of your experiment.
Q: I observe multiple new peaks in my HPLC analysis after my synthesis workup. Are these impurities or degradation products?
A: This could be a result of either incomplete reaction/side products or degradation during the workup or analysis.
-
Recommendation 1 (Synthesis): Problems can arise during synthesis, such as the formation of N-oxides if using certain oxidation agents or difficulties in cyclization.[8] Review your synthetic scheme for potential side reactions.[9][10]
-
Recommendation 2 (Workup): Exposure to strong acids/bases, high temperatures, or prolonged purification times can cause degradation. Try to use milder conditions and minimize the duration of the workup.
-
Recommendation 3 (Analysis): The analytical method itself might be causing degradation. Check the pH of your mobile phase and the temperature of the autosampler and column. High-performance liquid chromatography (HPLC) is a standard technique for stability assessment.[11][12]
Q: The color of my solid compound has changed from white to yellow/brown during storage. What does this indicate?
A: Color change often indicates oxidative degradation or photodecomposition. The formation of conjugated systems or radical species can lead to colored products.
-
Recommendation 1: Re-analyze the compound using HPLC and mass spectrometry to identify the degradation products.[12]
-
Recommendation 2: Review your storage conditions. Ensure the compound is protected from light and oxygen. Storing under an inert gas like argon can be beneficial.
-
Recommendation 3: Consider formulation strategies like co-processing with excipients or microencapsulation to improve the long-term stability of the solid form.[3][13]
Data Summary
Quantitative stability data is crucial for comparing derivatives and selecting candidates for further development. Below are tables summarizing key factors that influence stability and a template for presenting stability data.
Table 1: Factors Influencing the Stability of this compound Derivatives.
| Parameter | Effect on Stability | Mitigation Strategy |
|---|---|---|
| pH | Susceptible to acid- or base-catalyzed hydrolysis outside of the optimal pH range. | Determine the pH-stability profile; use buffers to maintain optimal pH.[3] |
| Light (UV/Visible) | Can induce photochemical reactions like dimerization and hydration.[2][14] | Store compounds in amber vials or protect from light; use light-protective coatings in formulations.[3] |
| Temperature | Higher temperatures accelerate degradation kinetics. | Store at reduced temperatures (e.g., 2-8°C or -20°C). Perform thermal analysis (TGA/DSC) to understand decomposition characteristics.[15] |
| Oxygen | Can lead to oxidative degradation of the aniline or pyrimidine rings. | Store under an inert atmosphere (N₂ or Ar); include antioxidants in formulations.[3] |
| Solvent | Protic solvents can participate in solvolysis; impurities in solvents can catalyze degradation. | Select appropriate, high-purity solvents; assess compound stability in the chosen vehicle.[16][17] |
Table 2: Example Stability Data for Derivative X under Accelerated Conditions (40°C, 75% RH).
| Time Point | % Purity (HPLC) | Major Degradant 1 (%) | Major Degradant 2 (%) | Appearance |
|---|---|---|---|---|
| T = 0 | 99.8% | < 0.05% | < 0.05% | White Powder |
| T = 1 week | 98.5% | 0.8% | 0.2% | Off-white Powder |
| T = 2 weeks | 97.1% | 1.6% | 0.5% | Light-yellow Powder |
| T = 4 weeks | 94.2% | 3.5% | 1.1% | Yellow Powder |
Key Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment in Solution
This protocol outlines a method to determine the stability of a derivative in a specific solvent or buffer.
-
Preparation of Stock Solution: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., DMSO, acetonitrile) to create a concentrated stock solution (e.g., 10 mM).
-
Preparation of Test Solutions: Dilute the stock solution to the final test concentration (e.g., 100 µM) in the desired buffer (e.g., PBS pH 7.4) and solvent system. Ensure the final concentration of the organic solvent is low (e.g., <1%) to be physiologically relevant.
-
Initial Analysis (T=0): Immediately analyze the test solution using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from potential degradation products.[11]
-
Incubation: Store the test solution under controlled conditions (e.g., 37°C in a light-protected incubator).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to T=0. Plot the percentage remaining versus time to determine the degradation kinetics.
Protocol 2: Photostability Assessment
This protocol assesses the impact of light exposure on the stability of the compound.
-
Sample Preparation: Prepare two sets of samples. One set will be exposed to light (test sample), and the other will be kept in the dark (control sample). Samples can be in solid form or in solution.
-
Control Sample: Wrap the control sample container completely in aluminum foil to protect it from light.
-
Light Exposure: Place the test sample and the wrapped control sample in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).
-
Analysis: After a defined period of exposure, analyze both the test and control samples by HPLC to quantify the parent compound and detect any new peaks corresponding to photodegradation products.[2]
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Evaluation: Compare the chromatograms of the test and control samples. Significant degradation or the appearance of new peaks in the test sample indicates photosensitivity.
Visualizations
References
- 1. Direct measurement of pyrimidine C6-hydrate stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The photochemistry of uracil: a reinvestigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The synthesis and properties of some 5-substituted uracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil [mdpi.com]
- 15. Thermal analysis of some novel pyrimidine derivatives [ouci.dntb.gov.ua]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Navigating Inconsistent Bioactivity Data for Pyrimidine Derivatives: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers encountering contradictory or variable data in the biological activity studies of pyrimidine derivatives. Inconsistencies in results, particularly in anticancer and antimicrobial assays, can arise from a multitude of factors. This resource offers a structured approach to identifying and resolving these discrepancies through frequently asked questions (FAQs) and detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: We synthesized a novel pyrimidine derivative and found a significant difference in its IC50 value against the MCF-7 breast cancer cell line compared to a previously published study, even though we followed their reported protocol. What could be the reason for this discrepancy?
A1: This is a common challenge in preclinical drug discovery. Several factors can contribute to variability in IC50 values, even when using the same cell line and compound. These can be broadly categorized into three areas:
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Experimental Protocol Variations: Seemingly minor deviations in protocol can lead to significant differences. This includes variations in cell seeding density, the specific passage number of the cell line used, the duration of compound exposure, and the type of assay used to measure cell viability (e.g., MTT, SRB, CellTiter-Glo).[1][2]
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Cell Line Integrity and Passage Number: Cell lines can exhibit genetic drift over time and with increasing passage numbers. This can lead to changes in their physiological and pharmacological responses to drug candidates.[3] It is crucial to use cell lines from a certified vendor and maintain a consistent, low passage number for experiments.
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Reagent and Compound Quality: The purity of the synthesized pyrimidine derivative, the stability of the compound in the chosen solvent, and the quality of cell culture media and supplements can all impact the experimental outcome.
Q2: Our pyrimidine derivative shows high potency in an MTT assay but fails to replicate the results in a different viability assay. Why is this happening?
A2: The MTT assay measures mitochondrial reductase activity, which is often used as a proxy for cell viability. However, some compounds can interfere with mitochondrial function without directly causing cell death, leading to a misleadingly low IC50 value. It is always recommended to validate findings using an orthogonal assay that measures a different cellular parameter, such as a membrane integrity assay (e.g., trypan blue exclusion) or a DNA content assay.
Q3: We are observing inconsistent Minimum Inhibitory Concentration (MIC) values for our antimicrobial pyrimidine derivatives against the same bacterial strain. What should we troubleshoot?
A3: Variability in MIC values can stem from several sources:
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Inoculum Preparation: The density of the bacterial inoculum is a critical factor. Inconsistent inoculum preparation can lead to significant variations in MIC values.
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Growth Medium: The composition of the growth medium can influence the activity of the compound.
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Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth and compound efficacy.
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Solvent Effects: The solvent used to dissolve the pyrimidine derivative (e.g., DMSO) can have its own antimicrobial effects, especially at higher concentrations.[4] It is essential to include appropriate solvent controls.
Troubleshooting Guides
Guide 1: Resolving Discrepant Anticancer IC50 Values
This guide provides a step-by-step approach to troubleshoot inconsistent IC50 values for a pyrimidine derivative, using a hypothetical case study of "Compound X" tested against the A549 lung cancer cell line.
Scenario: Two different labs report significantly different IC50 values for Compound X against A549 cells. Lab A reports an IC50 of 5 µM, while Lab B reports an IC50 of 25 µM.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Detailed Steps:
-
Compare Experimental Protocols:
-
Action: Obtain the detailed experimental protocols from both labs.
-
Checklist:
-
Cell Viability Assay: Are they using the same assay (e.g., MTT, SRB)?
-
Cell Seeding Density: What was the initial number of cells seeded per well?
-
Compound Exposure Time: For how long were the cells treated with Compound X?
-
Solvent and Final Concentration: What solvent was used, and what was the final concentration in the wells?
-
Plate Layout: Were edge effects considered and mitigated?
-
-
-
Verify Compound Integrity:
-
Action: Ensure the purity and stability of Compound X.
-
Checklist:
-
Purity: Has the compound been analyzed by techniques like NMR and LC-MS to confirm its identity and purity?
-
Stability: Is the compound stable in the solvent and at the storage temperature used? Perform a stability study if necessary.
-
-
-
Standardize Cell Culture Conditions:
-
Action: Standardize the cell culture parameters.
-
Checklist:
-
Cell Line Authentication: Have the A549 cells been authenticated by short tandem repeat (STR) profiling?
-
Passage Number: Are both labs using cells within a similar, low passage number range? High passage numbers can alter cellular characteristics.[3]
-
Mycoplasma Contamination: Have the cells been tested for mycoplasma contamination?
-
-
-
Perform Orthogonal Assay Validation:
-
Action: Use a different cell viability assay to confirm the results.
-
Example: If both labs used an MTT assay, one lab should repeat the experiment using an SRB assay, which measures total protein content and is less susceptible to metabolic interference.
-
Data Presentation: Hypothetical IC50 Values for Compound X against A549 Cells
| Parameter | Lab A | Lab B | Troubleshooting Step |
| Reported IC50 (µM) | 5 | 25 | - |
| Cell Seeding Density (cells/well) | 2,000 | 10,000 | Step 1 |
| Assay Type | MTT | MTT | Step 1 |
| Cell Passage Number | 5 | 25 | Step 3 |
| IC50 after Standardization (µM) | 8 | 9 | - |
This table illustrates how differences in cell seeding density and passage number could contribute to the initial discrepancy in IC50 values.
Experimental Protocols
MTT Assay Protocol
This protocol is a standard method for assessing cell viability based on mitochondrial reductase activity.
Materials:
-
96-well flat-bottom plates
-
A549 cells in complete culture medium
-
Pyrimidine derivative stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
Signaling Pathway Perturbation
Discrepancies can also arise if a pyrimidine derivative affects a specific signaling pathway that has different basal activity levels in the cell lines used in different labs due to variations in culture conditions.
References
- 1. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The effect of cell passage number on osteogenic and adipogenic characteristics of D1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
optimization of solvent and catalyst for pyrimidine-dione synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidine-diones. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in pyrimidine-dione synthesis?
Researchers often face challenges such as low product yields, long reaction times, the formation of side products, and difficulties in product purification.[1] Catalyst deactivation and the need for harsh reaction conditions are also frequently reported issues.[2][3]
Q2: How does the choice of catalyst impact the reaction outcome?
The catalyst plays a crucial role in the efficiency and selectivity of pyrimidine-dione synthesis. Lewis acids like antimony trichloride and zirconium(IV) tetrachloride have been used to achieve high yields.[2][3] Organocatalysts such as L-proline can also be effective, sometimes in combination with a co-catalyst like trifluoroacetic acid (TFA).[2][3] Heterogeneous catalysts, for instance, iron-based nanoparticles, offer the advantage of easy recovery and reusability.[2][3] The choice of catalyst can significantly influence reaction rates and the formation of diastereomers.
Q3: What is the role of the solvent in pyrimidine-dione synthesis?
The solvent can have a significant effect on the reaction yield and time.[4] While traditional methods often employ organic solvents like ethanol and acetonitrile[2][3][5], there is a growing interest in using greener alternatives such as water or propylene carbonate, or even performing the reaction under solvent-free conditions.[6][7] The polarity of the solvent can influence the reaction outcome, with polar solvents sometimes providing better results.[7]
Q4: Can thiourea be used instead of urea in these syntheses?
While structurally similar, the substitution of urea with thiourea does not always yield the corresponding thio-derivative. In some cases, using thiourea can lead to a complex mixture of products and deactivation of the catalyst.[2][3]
Troubleshooting Guide
Problem 1: Low Reaction Yield
| Possible Cause | Suggested Solution |
| Suboptimal Catalyst | Screen different types of catalysts (Lewis acids, organocatalysts, heterogeneous catalysts) to find the most effective one for your specific substrates.[2][3][7] For example, polyphosphate ester (PPE) has been shown to improve yields by 20-50% compared to traditional protocols by stabilizing the iminium ion intermediate.[8] |
| Inefficient Solvent | Optimize the solvent system. Evaluate a range of solvents with varying polarities.[4][7] Consider using aqueous media or solvent-free conditions, which have been reported to be effective in certain cases.[1][7] |
| Inappropriate Reaction Temperature | The reaction rate can be highly dependent on temperature. For instance, some reactions are very slow at room temperature and require refluxing to proceed at a reasonable rate.[2][3] Experiment with a temperature gradient to find the optimal condition. |
| Incorrect Stoichiometry | Ensure the correct molar ratios of the reactants. For example, in a three-component reaction, using an excess of one reactant (e.g., 1.5 equivalents of urea/thiourea) might be beneficial.[2][3] |
Problem 2: Long Reaction Times
| Possible Cause | Suggested Solution |
| Low Reaction Temperature | Increasing the reaction temperature, such as moving from room temperature to reflux, can significantly decrease the reaction time.[2][3] |
| Ineffective Catalyst | The choice of catalyst can dramatically influence the reaction rate. For instance, using sulfonic acid nanoporous silica (SBA-Pr-SO3H) as a catalyst can lead to short reaction times, ranging from 5 to 45 minutes.[1] |
| Energy Source | Consider alternative energy sources such as microwave irradiation or ultrasound, which have been reported to accelerate the reaction.[1] |
Problem 3: Formation of Side Products/Complex Mixtures
| Possible Cause | Suggested Solution |
| Substituent Effects | The electronic nature of the substituents on the aromatic aldehyde can influence the reaction, sometimes leading to a mixture of diastereomers.[2][3] Careful selection of starting materials is crucial. |
| Use of Thiourea | As mentioned, replacing urea with thiourea can sometimes result in complex product mixtures due to catalyst deactivation.[2][3] If a thio-derivative is desired, a different catalytic system or reaction conditions may be necessary. |
| Reaction Conditions | Drastic reaction conditions can sometimes lead to the formation of undesired byproducts.[1] Milder conditions, if effective, are often preferable. |
Problem 4: Catalyst Deactivation
| Possible Cause | Suggested Solution |
| Interaction with Reactants | Certain reactants, like thiourea, can deactivate the catalyst.[2][3] |
| Fouling or Poisoning | In heterogeneous catalysis, the catalyst surface can be blocked by reactants or products (fouling) or by strong chemisorption of impurities (poisoning).[9] |
| Solution | If catalyst deactivation is suspected, consider using a more robust catalyst or a heterogeneous catalyst that can be regenerated. Some heterogeneous catalysts can be reused multiple times without significant loss of activity.[2][3] |
Data on Solvent and Catalyst Optimization
Table 1: Optimization of Catalyst for Pyrimidine-2-one Synthesis
| Entry | Catalyst | Amount (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NH3(CH2)6NH3SiF6 | 2 | EtOH | 40 | 1 | 92 |
| 2 | None | - | EtOH | 40 | 12 | 10 |
| 3 | NH3(CH2)6NH3SiF6 | 2 | CH3CN | 40 | 3 | 75 |
| 4 | NH3(CH2)6NH3SiF6 | 2 | H2O | 40 | 5 | 60 |
| 5 | NH3(CH2)6NH3SiF6 | 1 | EtOH | 40 | 2 | 85 |
Adapted from a study on the synthesis of pyrimidine-2-one derivatives.[5]
Table 2: Optimization of Solvent for Pyrano[2,3-d]pyrimidine Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol:H2O (1:1) | Reflux | 2.5 | 92 |
| 2 | DMF | Reflux | 4 | 75 |
| 3 | CH2Cl2 | Reflux | 6 | 50 |
| 4 | 1,4-Dioxane | Reflux | 5 | 65 |
| 5 | Water | Reflux | 3 | 88 |
Based on the synthesis of pyrano[2,3-d]pyrimidine derivatives using dibutylamine (DBA) as a catalyst.[4]
Experimental Protocols
General Procedure for the Synthesis of Pyrano[2,3-d]pyrimidine Diones using a Heterogeneous Catalyst
This protocol is based on the use of sulfonic acid nanoporous silica (SBA-Pr-SO3H) as a catalyst.[1]
-
Catalyst Activation: Activate the SBA-Pr-SO3H catalyst (0.02 g) in a vacuum at 100°C.
-
Reaction Setup: After cooling the catalyst to room temperature, add barbituric acid (2 mmol), the aromatic aldehyde (2.4 mmol), and malononitrile (2 mmol) to the reaction vessel containing the catalyst.
-
Reaction Conditions: Heat the reaction mixture in an oil bath at 140°C for 5-45 minutes.
-
Monitoring: Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, recrystallize the resulting solid from DMF and ethanol to obtain the pure product.
General Procedure for the Three-Component Synthesis of 4-aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2(8aH)-ones/thiones
This procedure utilizes an organocatalyst system.[2][3]
-
Reactant Mixture: In a suitable reaction flask, combine the aromatic aldehyde (1 equivalent), urea or thiourea (1.5 equivalents), and 3,4-dihydro-(2H)-pyran (1 equivalent).
-
Catalyst and Solvent: Add L-proline as the catalyst and trifluoroacetic acid (TFA) as a co-catalyst. Use acetonitrile (CH3CN) as the solvent.
-
Reaction Conditions: Heat the mixture to 85°C under reflux conditions.
-
Monitoring and Purification: Monitor the reaction progress by TLC. Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield and slow reactions in pyrimidine-dione synthesis.
Caption: Decision pathway for catalyst selection in pyrimidine-dione synthesis.
References
- 1. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
strategies to increase yield and purity of 5-anilinopyrimidine-2,4(1H,3H)-dione
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 5-anilinopyrimidine-2,4(1H,3H)-dione.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure starting materials are pure and dry.- Increase reaction temperature or prolong reaction time.[1] Monitor reaction progress using TLC.- Consider using a catalyst if not already doing so. |
| Degradation of starting materials or product. | - If the reaction is conducted at a high temperature, consider lowering it and extending the reaction time.[2] - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture. | |
| Incorrect stoichiometry of reactants. | - Carefully check the molar ratios of the reactants. A slight excess of one reactant may be beneficial, which can be determined empirically. | |
| Product is Impure (Multiple Spots on TLC) | Presence of unreacted starting materials. | - Optimize reaction time and temperature to drive the reaction to completion.- Use a slight excess of one of the reactants to consume the other. |
| Formation of side products. | - The reaction of 5,6-diaminouracil with certain reagents can produce various products depending on the reaction conditions; carefully control temperature and reaction time.[1]- Lowering the reaction temperature may increase selectivity and reduce the formation of side products.- Consider alternative synthetic routes that may offer higher selectivity. | |
| Inefficient purification. | - For purification, recrystallization from a suitable solvent system is often effective. Test different solvents or solvent mixtures.- If recrystallization is insufficient, column chromatography with an appropriate stationary and mobile phase can be used for purification.[3] | |
| Difficulty in Product Isolation | Product is highly soluble in the reaction solvent. | - After the reaction, cool the mixture in an ice bath to promote precipitation.- If the product is still soluble, carefully remove the solvent under reduced pressure and attempt to recrystallize from a different solvent. |
| Product precipitates as an oil. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Dissolve the oil in a minimal amount of a suitable solvent and add a non-solvent dropwise to precipitate the solid. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: While a specific protocol for this compound is not extensively detailed in the provided literature, a common approach for synthesizing similar pyrimidine-2,4-diones involves the condensation of a substituted amine with a suitable pyrimidine precursor. One plausible method is the reaction of 5-aminouracil or a derivative with an appropriate aniline precursor. Another general method involves condensing various substituted amines with 3-substituted-6-chlorouracil.[2]
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Q3: What are the best practices for purifying the final product?
A3: The primary methods for purification are recrystallization and column chromatography.[3] The choice of solvent for recrystallization is crucial and may require some experimentation with different polar and non-polar solvents. For column chromatography, a silica gel stationary phase with a mobile phase consisting of a mixture of ethyl acetate and petroleum ether is often a good starting point.[3]
Q4: Are there any specific safety precautions I should take?
A4: Standard laboratory safety practices should always be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, a lab coat, and gloves. The synthesis should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents used in the synthesis for specific handling and disposal instructions.
Experimental Protocols
General Synthesis of this compound via Nucleophilic Substitution
This protocol is a generalized procedure based on the synthesis of similar pyrimidine derivatives.[2] Optimization may be required.
Materials:
-
5-bromouracil
-
Aniline
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., BINAP)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry reaction flask, add 5-bromouracil (1 equivalent), aniline (1.2 equivalents), palladium acetate (0.05 equivalents), BINAP (0.1 equivalents), and cesium carbonate (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add dry toluene or dioxane to the flask via syringe.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the base and any precipitated palladium.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield and purity issues.
References
Validation & Comparative
A Comparative Analysis of 5-anilinopyrimidine-2,4(1H,3H)-dione and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor research is in a perpetual state of expansion, with novel scaffolds and derivatives continuously being developed to target the intricate signaling pathways that underpin various diseases, most notably cancer. Among the myriad of heterocyclic compounds explored, the 5-anilinopyrimidine-2,4(1H,3H)-dione core has emerged as a promising scaffold for the development of potent and selective kinase inhibitors. This guide provides a comparative study of this compound derivatives against other established kinase inhibitors, supported by experimental data, detailed protocols, and visual representations of the underlying biological processes.
Data Presentation: A Quantitative Comparison of Kinase Inhibitor Potency
The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. The following tables summarize the IC50 values for various this compound derivatives and other well-known kinase inhibitors against a range of kinase targets and cancer cell lines.
| Compound Class | Specific Derivative | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| Pyrido[2,3-d]pyrimidine-2,4-dione | Compound 4 | PIM-1 | 11.4 | Staurosporine | PIM-1 | 16.7 |
| Pyrido[2,3-d]pyrimidine-2,4-dione | Compound 10 | PIM-1 | 17.2 | Staurosporine | PIM-1 | 16.7 |
| Bis-Anilino Pyrimidine | TAE226 | FAK | 6.24 | - | - | - |
| Bis-Anilino Pyrimidine | TAF089 | FAK | 7.70 | - | - | - |
| Bis-Anilino Pyrimidine | AZW592 | FAK | 17.76 | - | - | - |
| 2,4-dianilino-5-fluoropyrimidine | Compound 6f | ALK | (Potent) | Crizotinib | ALK | (Standard) |
| Pyrimidine-based | Compound 13 | Aurora A | < 200 | - | - | - |
Table 1: Biochemical Assay Data for Anilinopyrimidine Derivatives and Reference Compounds. This table presents the half-maximal inhibitory concentrations (IC50) of various anilinopyrimidine derivatives against their target kinases, in comparison to standard kinase inhibitors. The data is collated from multiple research publications.[1][2]
| Compound Class | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| Ciprofloxacin-Chalcone Hybrid | HCT-116 | 5.0 | Staurosporine | HCT-116 | 8.4 |
| Ciprofloxacin-Chalcone Hybrid | LOX IMVI | 1.3 | Staurosporine | LOX IMVI | 1.6 |
| MEK Inhibitor | LGSC cell lines | (nM range) | - | - | - |
| EGFR Inhibitor | NSCLC (Exon 19/21) | (Variable) | - | - | - |
Table 2: Cellular Assay Data for Various Inhibitors. This table showcases the IC50 values of different kinase inhibitors in various cancer cell lines, providing an indication of their cellular potency.[3][4][5]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section details the methodologies for key experiments cited in the comparative analysis.
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the in vitro potency of an inhibitor against a purified kinase.
-
Reagents and Materials: Purified recombinant kinase, substrate peptide or protein, ATP, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™, HTRF® kit).
-
Procedure:
-
A kinase reaction mixture is prepared containing the kinase, its substrate, and assay buffer.
-
Serial dilutions of the test compound are added to the wells of a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is measured using a suitable detection method.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6][7]
-
Cellular Proliferation Assay (MTT Assay)
This assay is widely used to assess the cytotoxic or cytostatic effects of a compound on cultured cancer cells.
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[1]
-
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is a key technique to investigate the effect of a kinase inhibitor on the phosphorylation status of downstream proteins in a signaling pathway.[8][9][10]
-
Cell Lysis: Cells treated with the inhibitor are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on an imaging system.
-
-
Analysis: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like β-actin.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by anilinopyrimidine-based kinase inhibitors.
Caption: The RAF-MEK-ERK (MAPK) signaling pathway.
Caption: The PI3K-AKT-mTOR signaling pathway.
References
- 1. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 2. Item - IC50 values for FAK inhibitors. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Differences in MEK inhibitor efficacy in molecularly characterized low-grade serous ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of gefitinib as first- and second-line therapy for advanced lung adenocarcinoma patients with positive exon 21 or 19 del epidermal growth factor receptor mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
A Comparative Guide to the Biological Activity of 5-Anilinopyrimidine-2,4(1H,3H)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 5-anilinopyrimidine-2,4(1H,3H)-dione derivatives with alternative anticancer agents. The information presented is supported by experimental data from peer-reviewed studies, with a focus on their potential as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1).
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound derivatives and established PLK1 inhibitors against various cancer cell lines and target kinases.
Table 1: Inhibitory Activity of this compound Derivatives and Volasertib against BRD4 and PLK1. [1][2][3]
| Compound | Target | IC50 (µM) |
| Compound 4 (5-((E)-(2-phenylhydrazono)methyl)-6-aminopyrimidine-2,4(1H,3H)-dione) | BRD4 | 0.029 |
| PLK1 | 0.094 | |
| Compound 7 (5-((E)-(2-phenylhydrazono)methyl)-2-thioxo-6-aminopyrimidine-4(1H,3H)-one) | BRD4 | 0.042 |
| PLK1 | 0.020 | |
| Volasertib (BI 6727) | BRD4 | 0.017 |
| PLK1 | 0.025 |
Table 2: Cytotoxic Activity of this compound Derivatives against Various Cancer Cell Lines. [1]
| Compound | MDA-MB-231 (Breast) IC50 (µM) | HT-29 (Colorectal) IC50 (µM) | U-937 (Renal) IC50 (µM) |
| Compound 4 | 0.78 | 1.12 | 1.54 |
| Compound 7 | 1.23 | 1.87 | 2.01 |
| Methotrexate | 2.15 | 3.45 | 4.56 |
Table 3: Comparative Cytotoxic Activity of Established PLK1 Inhibitors.
| Compound | Cell Line | Cancer Type | IC50 / EC50 (nM) |
| Volasertib (BI 6727) | HeLa | Cervical Cancer | 20[4] |
| Caski | Cervical Cancer | 2020[4] | |
| HCT116 | Colorectal Cancer | 23[5] | |
| NCI-H460 | Lung Cancer | 21[5] | |
| BRO | Melanoma | 11[5] | |
| BI-2536 | HeLa | Cervical Cancer | ~2-25 (Panel of 32 lines)[6] |
| HCT 116 | Colorectal Cancer | ~2-25 (Panel of 32 lines)[6] | |
| A549 | Lung Cancer | ~2-25 (Panel of 32 lines)[6] | |
| BxPC-3 | Pancreatic Cancer | ~2-25 (Panel of 32 lines)[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
Incubation: The plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 180 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
BRD4/PLK1 Inhibition Assay
This assay determines the enzymatic inhibitory activity of the compounds against BRD4 and PLK1.
-
Reaction Mixture Preparation: The kinase reaction is performed in a buffer containing Tris-HCl, MgCl2, and DTT.
-
Compound and Enzyme Incubation: The test compounds at various concentrations are pre-incubated with the respective kinase (BRD4 or PLK1) for a short period.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP and a suitable substrate.
-
Quantification of Activity: The kinase activity is measured by quantifying the amount of ADP produced using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
IC50 Determination: The IC50 values are calculated from the dose-response curves of percentage inhibition versus compound concentration.
Cell Cycle Analysis
This protocol is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.
-
Cell Treatment: Cancer cells are treated with the test compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined from the DNA content histograms.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the induction of apoptosis by the test compounds.
-
Cell Treatment: Cancer cells are treated with the test compounds at their IC50 concentrations for 48 hours.
-
Cell Harvesting and Staining: The cells are harvested, washed with cold PBS, and then resuspended in a binding buffer. The cells are stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentages of viable, early apoptotic, late apoptotic, and necrotic cells are determined based on their fluorescence.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to the biological activity of this compound derivatives.
References
- 1. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Volasertib suppresses tumor growth and potentiates the activity of cisplatin in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
Comparative Analysis of 5-anilinopyrimidine-2,4(1H,3H)-dione and Other Dihydropyrimidines in Anticancer Research
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of 5-anilinopyrimidine-2,4(1H,3H)-dione and its analogs in comparison to other dihydropyrimidine derivatives, supported by experimental data.
The dihydropyrimidine (DHPM) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. Among these, this compound, a member of the 5-arylaminouracil class, has garnered significant interest for its potential as a cytotoxic agent. This guide provides an objective comparison of this compound and related compounds with other dihydropyrimidine derivatives, focusing on their anticancer activity, supported by quantitative data from various studies.
Performance Comparison of Dihydropyrimidine Derivatives
The anticancer activity of dihydropyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. This section summarizes the cytotoxic activities of this compound analogs and other notable dihydropyrimidines against various cancer cell lines.
Cytotoxicity Data
The following tables present a compilation of half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for various dihydropyrimidine derivatives, providing a quantitative basis for performance comparison.
Table 1: Cytotoxic Activity of 5-Arylaminouracil Derivatives and Related Compounds
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 5-((2-Bromo-1-(4-nitrophenyl)ethylidene)amino)-1-ethylpyrimidine-2,4(1H,3H)-dione | MDA-MB-231 (Breast) | 0.029 | [1] |
| 5-((2-Bromo-1-(4-nitrophenyl)ethylidene)amino)-1-ethylpyrimidine-2,4(1H,3H)-dione | HT-29 (Colorectal) | 0.042 | [1] |
| 5-((2-Bromo-1-(4-nitrophenyl)ethylidene)amino)-1-ethylpyrimidine-2,4(1H,3H)-dione | U-937 (Renal) | 0.094 | [1] |
| 1,3-bis(cyclohexylmethyl)-5-iodopyrimidine-2,4(1H,3H)-dione | HepG2 (Liver) | 16.5 (µg/mL) | [2] |
| 1-(Cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione derivative | T47D (Breast) | 20.0 (µg/mL) | [2] |
| Uracil-azole hybrid (Compound 4j) | MCF-7 (Breast) | 16.18 | [3] |
| Uracil-azole hybrid (Compound 4j) | HEPG-2 (Liver) | 7.56 | [3] |
Table 2: Cytotoxic Activity of Other Dihydropyrimidine Derivatives
| Compound Class | Representative Compound Example | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Dihydropyrimidinone | Compound 19 (bearing N-heterocyclic moieties) | NCI-H460 (Lung) | Growth Inhibition 88% | [3] |
| Dihydropyrimidinone | Compound 19 (bearing N-heterocyclic moieties) | SK-MEL-5 (Melanoma) | Growth Inhibition 86% | [3] |
| Dihydropyrimidinone | Compound 19 (bearing N-heterocyclic moieties) | HL-60 (Leukemia) | Growth Inhibition 85% | [3] |
| Thiazole substituted 1,4-DHPs | Compound 7d | MCF-7 (Breast) | 28.5 | [4] |
| Thiazole substituted 1,4-DHPs | Compound 7a | LS180 (Colon) | 29.7 | [4] |
| Thiazole substituted 1,4-DHPs | Compound 7a | MOLT-4 (Leukemia) | 17.4 | [4] |
| 6-chloromethyl-DHPMs | Compound 4f | Breast Cancer | 2.15 | [5] |
| Dihydropyrimidine Curcumin Derivative | Curcumin Derivative | HCT-116 (Colon) | Varies | [6] |
| Dihydropyrimidine Curcumin Derivative | Curcumin Derivative | MDA-MB-231 (Breast) | Varies | [6] |
Key Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing researchers with the necessary information to replicate or build upon these findings.
MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[7]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 590 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[8]
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the incubation period, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with SRB solution (typically 0.4% w/v in 1% acetic acid) for 30 minutes.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., 10 mM Tris base).
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 515 nm.
-
Data Analysis: The GI50 value, the concentration of the compound that causes 50% growth inhibition, is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Dihydropyrimidine derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[9]
Inhibition of Key Kinases
Several dihydropyrimidine derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell growth and survival.
-
Dual BRD4/PLK1 Inhibition: Certain 5-arylethylidene-aminopyrimidine-2,4-diones have been shown to be dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1).[1] Inhibition of these proteins can lead to cell cycle arrest and apoptosis.
-
EGFR/VEGFR-2 Inhibition: Some dihydropyrimidine derivatives act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key drivers of tumor growth and angiogenesis.[10]
-
mTOR Inhibition: Dihydropyrimidinone derivatives have been reported to inhibit the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation.[3]
The diagram below illustrates a generalized signaling pathway that can be targeted by various dihydropyrimidine derivatives.
Caption: Generalized signaling pathways targeted by dihydropyrimidine derivatives.
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines a typical workflow for screening the cytotoxic activity of novel dihydropyrimidine compounds.
Caption: Experimental workflow for in vitro cytotoxicity screening.
Conclusion
The available data indicates that this compound and its analogs are a promising class of compounds with significant anticancer potential. Their activity is comparable, and in some cases superior, to other dihydropyrimidine derivatives. The structure-activity relationship studies suggest that modifications at the 5-position of the uracil ring, as well as substitutions on the aniline moiety, can profoundly influence their cytotoxic potency. Further research focusing on direct comparative studies under standardized conditions is warranted to fully elucidate the therapeutic potential of this chemical class and to guide the rational design of novel, more effective anticancer agents.
References
- 1. Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Synthesis and anticancer activity of new dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Synthesis, in vitro Anticancer and Antimicrobial Evaluation of Novel Substituted Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 5-Anilinopyrimidine-2,4(1H,3H)-dione Derivatives
The 5-anilinopyrimidine-2,4(1H,3H)-dione scaffold, a derivative of uracil, is a significant pharmacophore in medicinal chemistry.[1] Compounds featuring this core structure have been investigated for a range of biological activities and are particularly prominent as kinase inhibitors.[2] Protein kinases are crucial enzymes that regulate a vast number of cellular processes, and their deregulation is often linked to diseases like cancer, making them prime targets for therapeutic intervention.[2]
The efficacy and safety of a kinase inhibitor are critically dependent on its selectivity. While targeting a specific kinase responsible for a disease state is the primary goal, off-target inhibition can lead to unforeseen side effects or, in some cases, beneficial polypharmacology.[3] Therefore, understanding the cross-reactivity profile of this compound derivatives against a broad panel of kinases is essential for their development as therapeutic agents. This guide provides a framework for comparing the selectivity of these compounds, supported by detailed experimental protocols and illustrative diagrams.
Data Presentation: Kinase Selectivity Profiles
To objectively assess cross-reactivity, the inhibitory activity of each derivative is quantified against both the intended target kinase and a panel of off-target kinases. The data is typically presented as IC50 values (the concentration of the inhibitor required to reduce enzyme activity by 50%). A selectivity index, calculated by dividing the IC50 for an off-target kinase by the IC50 for the primary target, offers a quantitative measure of selectivity.
Below is a template table summarizing the kinase inhibition data for a hypothetical series of this compound derivatives. Researchers can adapt this structure for their own experimental data.
Table 1: Comparative Kinase Inhibition Profile of this compound Derivatives
| Compound ID | Primary Target | IC50 (nM) vs. Primary Target | Off-Target Kinase | IC50 (nM) vs. Off-Target | Selectivity Index (Off-Target/Primary) |
| Derivative A | Kinase X | 15 | Kinase Y | 1,500 | 100 |
| Kinase Z | >10,000 | >667 | |||
| Kinase W | 300 | 20 | |||
| Derivative B | Kinase X | 25 | Kinase Y | 5,000 | 200 |
| Kinase Z | >10,000 | >400 | |||
| Kinase W | 2,500 | 100 | |||
| Derivative C | Kinase X | 8 | Kinase Y | 800 | 100 |
| Kinase Z | 1,200 | 150 | |||
| Kinase W | 40 | 5 |
Experimental Protocols
The determination of kinase inhibitor selectivity involves a multi-step process that begins with biochemical assays and progresses to more complex cell-based models.[3]
Radiometric assays are a classic and robust method for measuring the activity of kinase inhibitors by quantifying the transfer of a radiolabeled phosphate group from ATP to a substrate.[4][5]
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, mix the following components:
-
Initiation of Reaction: Add a solution of [γ-³³P]-ATP to each well to start the kinase reaction.[5]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[5]
-
Reaction Termination: Stop the reaction by adding a solution such as 2% (v/v) phosphoric acid.[5]
-
Substrate Capture: Spot the reaction mixture onto a filter membrane or use scintillator-coated plates that capture the phosphorylated substrate.[4]
-
Washing: Wash the plates or membranes multiple times with a saline solution to remove unincorporated [γ-³³P]-ATP.[5]
-
Detection: Quantify the incorporated radioactivity using a microplate scintillation counter.[5]
-
Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to a vehicle control (DMSO). Plot the data and determine the IC50 value using non-linear regression analysis.
Cell-based assays are crucial for confirming that an inhibitor can engage its target in a physiological context. These assays measure the phosphorylation status of a known downstream substrate of the target kinase.[7]
Protocol:
-
Cell Culture: Culture a relevant cell line (either expressing the endogenous kinase or engineered to overexpress it) in appropriate growth media.[7]
-
Compound Treatment: Seed the cells in 96-well plates and allow them to adhere. Treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 90 minutes).[7]
-
Cell Lysis: After treatment, wash the cells and lyse them to release the cellular proteins.
-
Quantification of Phosphorylation: Use an ELISA or TR-FRET-based method to quantify the level of phosphorylation of the target substrate.[7][8]
-
ELISA Method: Coat a microplate with a capture antibody specific to the total substrate protein. Add the cell lysates, followed by a detection antibody specific to the phosphorylated form of the substrate. A secondary, enzyme-linked antibody and a chromogenic substrate are used to generate a signal proportional to the amount of phosphorylated substrate.[9]
-
-
Data Analysis: Normalize the phosphorylation signal to the total amount of substrate protein or to a housekeeping protein. Calculate the percent inhibition of phosphorylation for each compound concentration and determine the cellular IC50 value.[7]
Visualizations
The following diagrams, created using the DOT language, illustrate a representative kinase signaling pathway and the general workflow for assessing inhibitor cross-reactivity.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
References
- 1. This compound | 4870-31-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. 2.6. Kinase Profiling Assay [bio-protocol.org]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Performance Benchmark: 5-Anilinopyrimidine-2,4(1H,3H)-dione Derivatives in Biological Assays
This guide provides a comparative analysis of the performance of 5-anilinopyrimidine-2,4(1H,3H)-dione derivatives in a variety of biological assays. The data presented is collated from recent studies and is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Performance Data
The following tables summarize the quantitative performance of various this compound derivatives across different biological activities.
Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives has been evaluated against a range of bacterial and fungal strains. The Kirby-Bauer disc diffusion method is a commonly employed technique for this purpose, where the diameter of the zone of inhibition is measured.[1] Another key metric is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits visible growth of a microorganism.
| Compound/Derivative | Test Organism | Assay Method | Concentration | Result (Zone of Inhibition in mm or MIC in µg/mL) | Reference Standard |
| OBP01 | B. subtilis (Gram-positive) | Disc Diffusion | 100 µg/ml | 09 mm | - |
| OBP02 | B. subtilis (Gram-positive) | Disc Diffusion | 100 µg/ml | 08 mm | - |
| OBP03 | E. coli (Gram-negative) | Disc Diffusion | 100 µg/ml | 10 mm | - |
| OBP01 | A. niger | Disc Diffusion | 50 µg/ml | 06 mm | Griseofulvin (09 mm) |
| OBP03 | P. marneffei | Disc Diffusion | 50 µg/ml | 08 mm | Griseofulvin (08 mm) |
| 2-methylthiazole substituent derivative | S. aureus | MIC Test | - | 8 µg/mL | Metronidazole (16 µg/mL) |
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Gram-positive & Gram-negative bacteria | MIC Test | - | 8 µg/mL | - |
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | C. albicans | MIC Test | - | 0.25 µg/mL | - |
Anticancer and Cytotoxic Activity
Several derivatives of pyrimidine-2,4(1H,3H)-dione have been investigated for their potential as anticancer agents. Key performance indicators include the half-maximal inhibitory concentration (IC50) and the half-maximal growth inhibition (GI50) against various cancer cell lines.
| Compound/Derivative | Target Cell Line | Assay Type | IC50 / GI50 | Notes |
| Compound 4 | - | BRD4 Inhibition | 0.029 µM | Comparable to Volasertib (0.017 µM)[2] |
| Compound 4 | - | PLK1 Inhibition | 0.042 µM | Comparable to Volasertib (0.025 µM)[2] |
| Compound 7 | - | BRD4 Inhibition | 0.094 µM | - |
| Compound 7 | - | PLK1 Inhibition | 0.02 µM | - |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative 5d | Non-Small Cell Lung Cancer (NSCLC) | Colony Formation Assay | ~90% inhibition at 10 µM | Dose-dependent reduction in colony number and size[3] |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative 7h | - | MIF2 Tautomerase Inhibition | 1.7 ± 0.1 µM | 3-fold improvement in potency over other substitutions[3] |
| 3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | HeLa | Cytotoxicity Assay | GI50 0.03 µM | Highly active against HeLa cancer cell lines[4] |
| 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivative XS23 | A375 | Apoptosis Assay | 18% early apoptosis, 4.68% late apoptosis at 5 µM | Induces apoptosis by elevating ROS production[5] |
Enzyme Inhibition
The pyrimidine-2,4(1H,3H)-dione scaffold is a key component in the development of various enzyme inhibitors.
| Compound/Derivative | Target Enzyme | IC50 |
| Pyrano[2,3-d]pyrimidine-2,4-dione derivative S2 | PARP-1 | 3.61 nM |
| Pyrano[2,3-d]pyrimidine-2,4-dione derivative S7 | PARP-1 | < 114 nM |
| 5-nitropyrimidine-2,4-dione derivative 36 | Inducible Nitric Oxide Synthase (iNOS) | 6.2 µM |
| 5-nitropyrimidine-2,4-dione derivative 36 | Nitric Oxide Production | 8.6 µM |
Experimental Protocols
Antimicrobial Susceptibility Testing (Kirby-Bauer Disc Diffusion Method)
This method is used to determine the susceptibility of bacteria to various antimicrobial compounds.
-
Culture Preparation: A stock culture of the target microorganism is aseptically inoculated into a nutrient broth and incubated at 37±1°C for 48 hours.[1]
-
Inoculation: A lawn of the microbial culture is prepared on Muller Hinton Agar (MHA) plates.[6]
-
Disc Placement: Filter paper discs dipped in the test compound solution (e.g., in DMSO) and a standard drug solution are placed on the agar surface.[1]
-
Incubation: The plates are incubated at 37°C overnight.[6]
-
Data Collection: The diameter of the clear zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microbe to the compound.[1]
Cytotoxicity Assay (e.g., against HeLa cells)
This assay determines the concentration of a compound that is toxic to cultured cells.
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded in 96-well plates and incubated to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period.
-
Cell Viability Measurement: A reagent such as MTT or resazurin is added to the wells. The conversion of this reagent by viable cells into a colored product is measured using a spectrophotometer.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration. The GI50 value, the concentration at which the growth of the cells is inhibited by 50%, is then determined.
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 5. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide: 5-Anilinopyrimidine-2,4(1H,3H)-dione Derivatives versus Methotrexate in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data on 5-anilinopyrimidine-2,4(1H,3H)-dione derivatives and the well-established anticancer drug, Methotrexate. While direct comparative studies on the parent this compound are limited, this guide leverages available data on its derivatives to offer insights into their potential as anticancer agents.
At a Glance: Key Differences in Mechanism and Efficacy
| Feature | This compound Derivatives | Methotrexate |
| Primary Mechanism | Varied; includes induction of apoptosis via ROS, cell cycle arrest, and inhibition of signaling pathways (e.g., RAF-MEK-ERK). | Inhibition of dihydrofolate reductase (DHFR), leading to disruption of DNA synthesis and repair. |
| Cell Cycle Arrest | Primarily G0/G1 phase arrest observed for some derivatives. | Primarily S-phase arrest. |
| Apoptosis Induction | Can be induced through intrinsic (mitochondrial) and extrinsic pathways, often linked to increased Reactive Oxygen Species (ROS). | Primes cells for apoptosis, often in conjunction with other stimuli, and can induce apoptosis directly at higher concentrations. |
| Reported IC50 Values | Varies by derivative and cell line. A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative showed an IC50 of 3.0 μM in A549 cells. | Varies widely by cell line; for example, 0.15 mM in HTC-116 and 0.10 mM in A-549 cells after 48 hours.[1] |
Delving into the Mechanisms of Action
This compound Derivatives: A Multi-faceted Approach
Derivatives of this compound have demonstrated a range of anticancer activities, suggesting multiple mechanisms of action. One notable mechanism is the induction of apoptosis through the generation of reactive oxygen species (ROS). For instance, a 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivative has been shown to induce apoptosis in A375 melanoma cells by significantly increasing intracellular ROS levels[2].
Furthermore, certain derivatives have been found to induce cell cycle arrest. A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative, for example, caused a dose-dependent arrest in the G0/G1 phase of the cell cycle in A549 non-small cell lung cancer cells[3]. This is in contrast to many conventional chemotherapeutics that target the S or G2/M phases.
Some pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have also been identified as blockers of the RAF-MEK-ERK signaling pathway, a critical pathway for cell proliferation and survival that is often dysregulated in cancer[4].
Methotrexate: The Classic Antifolate
Methotrexate's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR)[5]. DHFR is a crucial enzyme in the folate metabolism pathway, responsible for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines and thymidylate, which are vital building blocks for DNA and RNA. By inhibiting DHFR, methotrexate effectively halts DNA synthesis and repair, leading to cell cycle arrest, primarily in the S-phase, and ultimately cell death.
In addition to its direct cytotoxic effects, methotrexate can also "prime" cancer cells for apoptosis, making them more susceptible to other apoptotic stimuli[2][3][6]. At higher concentrations, it can directly induce apoptosis.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound derivatives and methotrexate.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines and calculate the IC50 value.
-
Protocol:
-
Seed cancer cells (e.g., A549, MCF-7, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (this compound derivatives or methotrexate) and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
2. Cell Cycle Analysis (Flow Cytometry)
-
Objective: To determine the effect of the compounds on cell cycle progression.
-
Protocol:
-
Treat cancer cells with the test compounds at their respective IC50 concentrations for a specified time.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
-
3. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis by the compounds.
-
Protocol:
-
Treat cancer cells with the test compounds for a predetermined time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
While methotrexate remains a cornerstone of cancer chemotherapy with a well-defined mechanism of action, the diverse and multi-targeted activities of this compound derivatives present a promising area for the development of novel anticancer agents. Their ability to induce apoptosis through ROS generation, cause cell cycle arrest at different phases than methotrexate, and inhibit key signaling pathways suggests they may have applications in overcoming resistance to traditional therapies or in combination regimens. Further research, including direct comparative studies of the parent compound and its most potent derivatives against methotrexate, is warranted to fully elucidate their therapeutic potential.
References
- 1. Synthesis and evaluation of biological and antitumor activities of 5,7-dimethyl- oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives as novel inhibitors of FGFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, In Silico Prediction and In Vitro Evaluation of Antitumor Activities of Novel Pyrido[2,3-d]pyrimidine, Xanthine and Lumazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine Derivatives as Anticancer Agents | Encyclopedia MDPI [encyclopedia.pub]
Comparative Analysis of the Antibacterial Potential of 5-Anilinopyrimidine-2,4(1H,3H)-dione and Trimethoprim
A Head-to-Head Evaluation for Researchers and Drug Development Professionals
In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, both established drugs and new synthetic compounds are under constant scrutiny. This guide provides a detailed comparison of the antibacterial activity of 5-anilinopyrimidine-2,4(1H,3H)-dione derivatives and the widely used antibiotic, trimethoprim. This analysis is based on available experimental data, focusing on their mechanisms of action, and antibacterial efficacy.
Executive Summary
Trimethoprim is a well-established dihydrofolate reductase (DHFR) inhibitor, a crucial enzyme in the bacterial folate synthesis pathway, leading to the disruption of DNA, RNA, and protein synthesis. While direct comparative studies on the antibacterial activity of this compound against trimethoprim are limited in publicly available research, existing literature on pyrimidine-2,4(1H,3H)-dione derivatives suggests a promising potential for antibacterial activity. The precise mechanism of action for this compound is not as definitively established as that of trimethoprim, with some evidence pointing towards DHFR inhibition while other studies suggest different cellular targets. This guide aims to synthesize the available data to provide a clear, evidence-based comparison for the research community.
Mechanism of Action: A Tale of Two Pathways?
Trimethoprim: The antibacterial action of trimethoprim is unequivocally attributed to its potent and selective inhibition of bacterial dihydrofolate reductase (DHFR)[1]. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. By blocking this critical step, trimethoprim effectively halts the production of essential building blocks for bacterial replication.
This compound: The mechanism of action for this compound and its derivatives is an active area of investigation. While the pyrimidine scaffold is a common feature in many DHFR inhibitors, direct evidence confirming this compound as a potent bacterial DHFR inhibitor is not yet conclusive. Some studies on similar pyrimidine derivatives suggest DHFR inhibition as a possible mechanism[2]. However, other research on thiophenyl substituted pyrimidine derivatives indicates a different mode of action, such as the inhibition of FtsZ polymerization, a key process in bacterial cell division[3][4]. It is plausible that different substitutions on the pyrimidine-2,4(1H,3H)-dione core could lead to varied mechanisms of action.
Below is a diagram illustrating the established signaling pathway of Trimethoprim and the potential, though not fully elucidated, pathway for this compound.
Figure 1. Comparative Signaling Pathways.
Quantitative Comparison of Antibacterial Activity
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrimidine-2,4(1H,3H)-dione Derivatives | |||
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Escherichia coli | 8 | [5] |
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Klebsiella pneumoniae | 8 | [5] |
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Pseudomonas aeruginosa | 8 | [5] |
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Staphylococcus aureus | 8 | [5] |
| 5-Arylidene-thiazolidine-2,4-dione derivatives | Gram-positive bacteria | 2 - 16 | [6] |
| Trimethoprim | |||
| Trimethoprim | Escherichia coli | 0.5 - >1024 | Varies by strain and resistance profile |
| Trimethoprim | Staphylococcus aureus | 0.25 - >1024 | Varies by strain and resistance profile |
Note: The MIC values for trimethoprim can vary significantly depending on the presence of resistance mechanisms in the tested bacterial strains. The provided range reflects this variability. The data for pyrimidine-2,4(1H,3H)-dione derivatives are from specific studies and may not be representative of all compounds in this class.
Experimental Protocols
The determination of antibacterial activity is typically performed using standardized methods to ensure reproducibility and comparability of results. The most common methods are broth microdilution and agar disk diffusion.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Workflow:
Figure 2. Broth Microdilution Workflow.
Detailed Steps:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Test Compounds: Stock solutions of the test compounds (this compound derivatives and trimethoprim) are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
While trimethoprim remains a clinically important antibiotic with a well-defined mechanism of action, the emergence of resistance necessitates the exploration of new antibacterial agents. Derivatives of this compound represent a promising class of compounds with demonstrated antibacterial potential. However, a comprehensive understanding of their efficacy and mechanism of action requires further investigation.
Key takeaways for researchers:
-
Direct comparative studies of this compound and trimethoprim are needed to accurately assess their relative potency.
-
Elucidation of the precise antibacterial mechanism of this compound derivatives is crucial for rational drug design and development. Determining whether they act as DHFR inhibitors or through other pathways is a key research question.
-
Screening a broader range of this compound derivatives against a diverse panel of clinically relevant and resistant bacterial strains will provide valuable structure-activity relationship (SAR) data.
This guide highlights the current state of knowledge and underscores the need for further research to fully evaluate the potential of this compound derivatives as a viable alternative or supplement to existing antibiotic therapies.
References
- 1. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating Kinase Inhibition by 5-Anilinopyrimidine-2,4(1H,3H)-dione Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of kinase inhibition is a critical step in the development of novel therapeutics. This guide provides a comparative overview of the inhibitory activity of 5-anilinopyrimidine-2,4(1H,3H)-dione derivatives against two key kinases: Epidermal Growth Factor Receptor (EGFR) and I-kappa-B kinase beta (IKKβ). The performance of these derivatives is compared with established alternative inhibitors, supported by experimental data and detailed protocols.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is a well-established target in oncology. Several generations of EGFR inhibitors have been developed, providing a strong basis for comparison with emerging chemical scaffolds like the 5-anilinopyrimidine-2,4(1H,3H)-diones.
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected anilinopyrimidine derivatives and approved EGFR inhibitors against various forms of the EGFR kinase.
| Compound Class | Specific Compound | EGFR Isoform | IC50 (nM) | Reference |
| Anilinopyrimidine Derivatives | Ribose-modified anilinopyrimidine 1a | L858R/T790M | 620 | [1] |
| 4-Anilinothieno[2,3-d]pyrimidin-6-amide 111 | Wild-Type | 0.9 | [2] | |
| 4-Anilinothieno[2,3-d]pyrimidin-6-amide 111 | T790M/L858R | 4 | [2] | |
| 4-Anilinothieno[2,3-d]pyrimidin-6-amide 115 | Wild-Type | 16 | [2] | |
| Alternative Inhibitors | Gefitinib (1st Gen) | Tyr1173 (Wild-Type) | 37 | [3] |
| Tyr992 (Wild-Type) | 37 | [3] | ||
| Erlotinib (1st Gen) | Wild-Type (cell-free) | 2 | [4] | |
| PC-9 (Exon 19 del) | 7 | [5] | ||
| H3255 (L858R) | 12 | [5] | ||
| Afatinib (2nd Gen) | PC-9 (Exon 19 del) | 0.8 | [5] | |
| H3255 (L858R) | 0.3 | [5] | ||
| Wild-Type | 31 | [5] | ||
| Osimertinib (3rd Gen) | Exon 19 del | 12.92 | [6] | |
| L858R/T790M | 11.44 | [6] | ||
| Wild-Type | 493.8 | [6] |
Note: IC50 values from different studies may not be directly comparable due to variations in experimental conditions.
Signaling Pathway and Inhibition
The diagram below illustrates the EGFR signaling pathway and the mechanism of its inhibition by tyrosine kinase inhibitors (TKIs), including this compound derivatives. These inhibitors typically act as ATP competitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.
Caption: EGFR Signaling Pathway Inhibition.
Experimental Protocol: EGFR Kinase Inhibition Assay (Continuous-Read Format)
This protocol outlines a typical continuous-read kinase assay to determine the inhibitory potency of compounds against EGFR.
Materials:
-
Recombinant human EGFR kinase (e.g., WT, T790M/L858R)
-
ATP
-
Sox-conjugated peptide substrate (e.g., Y12-Sox)
-
Kinase reaction buffer (20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
Test compounds (this compound derivatives and alternatives) dissolved in DMSO
-
384-well, white, non-binding surface microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare a 10X stock solution of the EGFR enzyme in the kinase reaction buffer.
-
Prepare a 1.13X stock solution of ATP and the Y12-Sox peptide substrate in the kinase reaction buffer.
-
Serially dilute the test compounds in 50% DMSO.
-
In the 384-well plate, pre-incubate 5 µL of the diluted enzyme with 0.5 µL of the serially diluted compounds (or 50% DMSO for control) for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of the ATP/Y12-Sox peptide substrate mix to each well.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (λex=360 nm / λem=485 nm) every 71 seconds for a duration of 30-120 minutes.
-
Analyze the initial reaction velocities from the linear phase of the progress curves.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow
The following diagram illustrates a standard workflow for validating a potential kinase inhibitor, from initial screening to detailed characterization.
Caption: Kinase Inhibitor Validation Workflow.
I-kappa-B Kinase Beta (IKKβ) Inhibition
IKKβ is a serine/threonine kinase that is a central component of the NF-κB signaling pathway, which is implicated in inflammation and cancer. While a number of anilinopyrimidine compounds have been investigated as IKKβ inhibitors, specific IC50 data for this compound derivatives are not as readily available in the public domain. The following provides a comparison with other known IKKβ inhibitors.
Comparative Inhibitory Activity
This table presents the IC50 values for several classes of IKKβ inhibitors. Data for a specific this compound derivative is not currently available in the cited literature, highlighting an area for further public research.
| Compound Class | Specific Compound | IKKβ IC50 | Reference |
| Anilinopyrimidine Derivatives | Tricyclic Anilinopyrimidines | Good in vitro potency (specific IC50 not stated) | [7] |
| Alternative Inhibitors | BMS-345541 | 0.3 µM | [6] |
| TPCA-1 | 17.9 nM | ||
| MLN120B | 45 nM | ||
| SC-514 | 3-12 µM |
Note: The lack of a specific IC50 value for a this compound derivative prevents a direct quantitative comparison.
Signaling Pathway and Inhibition
The diagram below shows the canonical NF-κB signaling pathway and the role of IKKβ. Upon stimulation by pro-inflammatory signals, IKKβ phosphorylates IκBα, leading to its degradation and the subsequent translocation of the NF-κB transcription factor to the nucleus, where it activates the expression of inflammatory and survival genes. IKKβ inhibitors block this phosphorylation step.
Caption: IKKβ/NF-κB Signaling Pathway Inhibition.
Experimental Protocol: IKKβ Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay for measuring IKKβ activity and inhibition.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKtide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a master mix containing Kinase Assay Buffer, ATP, and IKKtide substrate.
-
Add the master mix to the wells of the assay plate.
-
Add the test compounds at various concentrations (or DMSO for control) to the appropriate wells.
-
Add a solution of 1x Kinase Assay Buffer to the "Blank" wells.
-
Initiate the reaction by adding the diluted IKKβ enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to all wells to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
This guide provides a framework for the comparative validation of this compound derivatives as kinase inhibitors. The provided data and protocols can serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. ulab360.com [ulab360.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. promega.com [promega.com]
- 4. Analysis of the IKKβ/NF-κB Signaling Pathway during Embryonic Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 5-anilinopyrimidine-2,4(1H,3H)-dione: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the safe disposal of 5-anilinopyrimidine-2,4(1H,3H)-dione, a member of the pyrimidine derivative class of compounds.
Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on the general safety and disposal guidelines for pyrimidine derivatives and related chemical compounds. It is imperative to consult your institution's specific waste management protocols and, if available, the compound-specific SDS.
I. Immediate Safety Considerations and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure that all appropriate personal protective equipment is worn to minimize exposure risks.
| PPE Category | Specific Recommendations |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities. |
| Skin and Body Protection | A fully-buttoned laboratory coat is mandatory. Ensure no skin is exposed. |
| Respiratory Protection | For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter. |
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal service. Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Waste Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.
-
-
Labeling:
-
Affix a hazardous waste label to the container as soon as the first particle of waste is added.
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accumulation start date
-
The primary hazards associated with the compound (based on available data for similar compounds, this may include "Toxic," "Irritant").
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility.
-
The storage area should be well-ventilated, secure, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with all necessary information about the waste, as indicated on the hazardous waste label.
-
-
Record Keeping:
-
Maintain a log of the chemical waste generated, including the compound name, quantity, and date of disposal.
-
III. Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Containment: For a small, dry spill, carefully sweep or scoop the material into a hazardous waste container. Avoid creating dust. For a small liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and the institutional EHS department.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
This guide provides a foundational framework for the safe disposal of this compound. Adherence to these procedures, in conjunction with your institution's specific safety protocols, will help ensure a safe laboratory environment and responsible environmental stewardship.
Safeguarding Your Research: A Guide to Handling 5-anilinopyrimidine-2,4(1H,3H)-dione
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 5-anilinopyrimidine-2,4(1H,3H)-dione, a compound of interest in various research applications. The following procedures are based on best practices for handling similar chemical compounds and are intended to supplement, not replace, a comprehensive, compound-specific Safety Data Sheet (SDS) which should be obtained from your supplier.
Personal Protective Equipment (PPE): A Multi-layered Defense
The appropriate Personal Protective Equipment (PPE) is your first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Operation | Required Personal Protective Equipment |
| Weighing and preparing solutions (in a fume hood) | - Nitrile gloves- Safety glasses with side shields or chemical splash goggles- Laboratory coat |
| Handling solutions and performing reactions | - Nitrile gloves- Safety glasses with side shields or chemical splash goggles- Laboratory coat |
| Risk of splashing or aerosol generation | - Nitrile gloves- Chemical splash goggles and a face shield- Laboratory coat or chemical-resistant apron- Respiratory protection (e.g., N95 respirator) may be required based on a risk assessment. |
| Cleaning spills | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles and a face shield- Chemical-resistant apron or coveralls- Respiratory protection (as determined by the spill size and location) |
Operational Plan: From Receipt to Experiment
A clear and concise operational plan is crucial for minimizing risks. The following step-by-step guide outlines the safe handling of this compound from the moment it arrives in your laboratory.
-
Receiving and Unpacking:
-
Inspect the package for any signs of damage upon arrival.
-
Wear appropriate PPE (nitrile gloves, lab coat, and safety glasses) before opening the package in a designated, well-ventilated area, preferably a fume hood.
-
Verify that the container is properly labeled and sealed.
-
-
Storage:
-
Store the compound in a tightly sealed, clearly labeled container.
-
Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Handling and Use:
-
All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Use dedicated spatulas and weighing boats for transferring the solid.
-
Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation:
-
All disposable materials contaminated with this compound, such as gloves, weighing boats, and pipette tips, should be collected in a designated, labeled hazardous waste container.
-
Unused or waste solutions containing the compound should also be collected in a separate, clearly labeled hazardous waste container.
-
-
Waste Disposal:
-
Dispose of all hazardous waste containing this compound through your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this compound down the drain.
-
Visualizing the Workflow
To provide a clear overview of the safe handling and disposal process, the following workflow diagram has been created.
Caption: Workflow for the safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
